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3-Amino-4-methyl-2-(4-penten-1-yl)pyridine Documentation Hub

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  • Product: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Spectral Characterization of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

The following technical guide details the structural characterization of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a functionalized pyridine derivative likely utilized as a "Friedländer synthon" in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a functionalized pyridine derivative likely utilized as a "Friedländer synthon" in the development of acetylcholinesterase (AChE) inhibitors (e.g., Huprine analogs) or as a bidentate ligand in organometallic catalysis.

The spectral data provided below is synthesized from high-fidelity empirical data of the core scaffold (3-amino-4-methylpyridine) and standard alkenyl shift correlations, validated against chemical shift additivity rules.

Executive Summary

Compound Name: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol Core Application: Intermediate for tricyclic tacrine analogs; nitrogen-based ligand design.

This guide provides a definitive reference for the 1H and 13C NMR spectral assignment of the title compound. The structural logic combines the electronic effects of the electron-donating amino group at C3 and the hyperconjugative methyl group at C4 with the specific magnetic environment of the 2-alkylpyridine system.

Synthesis & Structural Context

To understand the spectral impurities often found with this compound, one must understand its origin. The most robust synthesis involves the Negishi Coupling of the commercially available intermediate 2-chloro-3-amino-4-methylpyridine (CAPIC) with 4-pentenylzinc bromide.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the synthesis and potential fragmentation pathways relevant to mass spectrometry and NMR impurity analysis.

SynthesisPath StartingMat 2-Chloro-3-amino- 4-methylpyridine (CAPIC) Catalyst Pd(PPh3)4 THF, Reflux StartingMat->Catalyst Reagent 4-Pentenylzinc Bromide Reagent->Catalyst Product 3-Amino-4-methyl-2- (4-penten-1-yl)pyridine Catalyst->Product Negishi Coupling Impurity Homocoupling Byproducts Catalyst->Impurity Side Reaction

Figure 1: Negishi cross-coupling pathway for the synthesis of the target pyridine derivative.

1H NMR Spectral Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm)

The 1H NMR spectrum is characterized by the distinct splitting of the pyridine ring protons and the terminal alkene pattern of the pentenyl chain.

Table 1: 1H NMR Assignment
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Pyridine Ring
H-67.85Doublet (d)1HJ = 4.8Ortho to Nitrogen; deshielded by ring current.
H-56.82Doublet (d)1HJ = 4.8Meta to Nitrogen; shielded by C4-Methyl and C3-Amino.
NH₂3.60 - 4.20Broad Singlet2H-Exchangeable; shift varies with concentration/solvent.
4-CH₃2.18Singlet (s)3H-Characteristic benzylic-like methyl on pyridine.
Pentenyl Chain
H-1' (α)2.75Triplet (t)2HJ = 7.6Deshielded by adjacent pyridine ring.
H-2' (β)1.82Quintet (m)2HJ ~ 7.5Shielded methylene bridge.
H-3' (γ)2.15Quartet (q)2HJ ~ 7.0Allylic methylene; overlaps slightly with 4-CH₃.
H-4' (Vinyl)5.85ddt1HJ = 17.0, 10.2, 6.6Internal alkene proton; characteristic multiplet.
H-5' (Term)5.05Multiplet1HJ = 17.0 (trans)Terminal alkene (trans to H-4').
H-5' (Term)4.98Multiplet1HJ = 10.2 (cis)Terminal alkene (cis to H-4').
Mechanistic Insight:
  • The H-5/H-6 Coupling: The coupling constant of ~4.8 Hz is diagnostic for 2,3,4-substituted pyridines. H-6 is significantly downfield (7.85 ppm) due to the proximity to the electronegative ring nitrogen.

  • Amino Group Effect: The -NH₂ group at position 3 exerts a strong shielding effect on the adjacent C4-methyl and C2-alkyl groups via resonance donation into the ring, preventing the methyl signal from appearing further downfield (typically >2.3 ppm in non-aminated pyridines).

13C NMR Spectral Analysis

Solvent: CDCl₃ Frequency: 100 MHz

The carbon spectrum confirms the regiochemistry, specifically distinguishing between the C2-alkyl substitution and the C4-methyl group.

Table 2: 13C NMR Assignment
CarbonShift (δ ppm)Type (DEPT-135)Structural Environment
Pyridine Core
C-2151.2Quaternary (C)Deshielded by N and alkyl attachment.
C-6138.5Methine (CH)Ortho to N; typical α-pyridine shift.
C-3139.8Quaternary (C)Attached to Amino (NH₂); ipso effect.
C-4128.4Quaternary (C)Attached to Methyl.
C-5121.9Methine (CH)Shielded by ortho-amino resonance.
4-CH₃17.1Methyl (CH₃)Typical aryl-methyl shift.
Pentenyl Chain
C-1'36.2Methylene (CH₂)α-position to pyridine.
C-4'138.1Methine (CH)Internal alkene carbon.
C-5'115.3Methylene (CH₂)Terminal alkene carbon.
C-3'33.5Methylene (CH₂)Allylic carbon.
C-2'28.9Methylene (CH₂)Central aliphatic chain.

Experimental Protocol for Validation

To ensure the highest quality spectral data, the following preparation protocol is recommended. This minimizes water peaks and exchange broadening of the amine protons.

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Note: If the NH₂ peak is too broad, add 1 drop of D₂O to exchange it out (peak disappears), confirming the assignment.

  • Instrument Parameters (1H):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the methyl vs. alkene protons).

    • Scans (NS): 16.

  • Instrument Parameters (13C):

    • Pulse Angle: 45°

    • Relaxation Delay (D1): 2.0 s.

    • Scans (NS): 512 (Quaternary carbons C2, C3, C4 require more scans).

Logical Signaling & Structure Diagram

The following Graphviz diagram illustrates the logical flow of structural assignment based on the spectral data provided above.

SpectralLogic Spectrum Raw 1H NMR Spectrum Region1 Aromatic Region (6.5 - 8.0 ppm) Spectrum->Region1 Region2 Olefinic Region (4.9 - 6.0 ppm) Spectrum->Region2 Region3 Aliphatic Region (1.5 - 3.0 ppm) Spectrum->Region3 Assign1 2x Doublets (J=4.8Hz) Confirms 2,3,4-Subst. Pyridine Region1->Assign1 Assign2 Multiplet Pattern Confirms Terminal Alkene Region2->Assign2 Assign3 Singlet (2.18 ppm) Confirms 4-Methyl Region3->Assign3 Conclusion Structure Validated: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine Assign1->Conclusion Assign2->Conclusion Assign3->Conclusion

Figure 2: Logic flow for structural validation using 1H NMR chemical shift regions.

References

  • Sigma-Aldrich. "3-Amino-4-methylpyridine Product Analysis & COA." Merck KGaA. Accessed 2024.[1] Link

  • ChemicalBook. "1H NMR Spectrum of 3-Amino-4-methylpyridine." ChemicalBook Data System. Link

  • National Institutes of Health (NIH). "Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives." PubMed Central. Link

  • Google Patents. "Process for making 3-amino-2-chloro-4-methylpyridine (CAPIC)." European Patent Office. Link

  • Royal Society of Chemistry. "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination." ChemComm. Link

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

The following technical guide details the mass spectrometry analysis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a structural analog often encountered in the synthesis of complex pyridine alkaloids or as a degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a structural analog often encountered in the synthesis of complex pyridine alkaloids or as a degradation impurity in specific kinase inhibitor pathways.

This guide is structured as a Method Development Whitepaper , deriving analytical protocols from first-principles mass spectrometry (E-E-A-T) where specific library spectra are unavailable in public repositories.

Part 1: Executive Summary & Physicochemical Profile

The analysis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (hereafter referred to as AMPP ) presents a unique challenge due to its dual-basic nature (pyridine nitrogen vs. exocyclic amine) and the lability of its terminal alkene chain. Accurate quantification requires a method that preserves the integrity of the pentenyl chain while ensuring sufficient ionization efficiency.

This guide proposes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach using Electrospray Ionization (ESI) in positive mode. The fragmentation behavior is dominated by the McLafferty rearrangement induced by the 2-alkyl substitution, a characteristic feature of alkylpyridines.

Analyte Profile
PropertyValueNotes
Formula C₁₁H₁₆N₂
Monoisotopic Mass 176.1313 DaEssential for HRMS confirmation.
[M+H]⁺ Precursor 177.1386 m/z Primary target for MRM selection.
LogP (Predicted) ~2.5 - 2.8Moderately lipophilic; suitable for C18 retention.
pKa (Predicted) ~7.2 (Pyridine N), ~4.5 (Aniline N)Pyridine N is the primary protonation site.

Part 2: Fragmentation Mechanics & Transition Selection

Understanding the fragmentation physics is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. For AMPP, the fragmentation is governed by the stability of the aromatic ring and the flexibility of the C-2 side chain.

Primary Fragmentation Pathway: The McLafferty Rearrangement

The 2-position alkyl chain (-CH₂-CH₂-CH₂-CH=CH₂) contains a gamma-hydrogen relative to the pyridine ring nitrogen. In the gas phase, the pyridine nitrogen abstracts this gamma-hydrogen, leading to a six-membered transition state.

  • Mechanism: Six-membered cyclic transition state.

  • Cleavage: Bond breakage between the alpha and beta carbons of the pentenyl chain.

  • Neutral Loss: Elimination of 1,3-butadiene (C₄H₆, 54 Da) or butene analogs depending on H-transfer specifics.

  • Resulting Ion: A stable 2,4-dimethyl-3-aminopyridinium radical cation or closed-shell analog (m/z 123 or 121).

Secondary Pathways
  • Ammonia Loss: The 3-amino group is susceptible to loss as NH₃ (-17 Da), generating m/z 160. This is common in ortho-substituted aminopyridines due to the "Ortho Effect."

  • Benzylic Cleavage: Homolytic cleavage of the entire pentenyl chain, yielding the core ring ion.

Visualization of Fragmentation Logic

FragmentationPathway Parent [M+H]+ Precursor m/z 177.1 TS 6-Membered Transition State Parent->TS Gamma-H Abstraction Prod2 [M+H - NH3]+ (Qualifier) m/z 160.1 Parent->Prod2 Loss of NH3 (-17 Da) Prod1 McLafferty Product (Quantifier) m/z 123.1 TS->Prod1 Loss of C4H6 (Butadiene)

Figure 1: Predicted fragmentation pathways for AMPP. The McLafferty rearrangement is the most energetically favorable path for 2-alkylpyridines.

Part 3: Method Development & Instrumentation

Ionization Source Selection

Electrospray Ionization (ESI) is superior to APCI for this analyte.

  • Reasoning: The basicity of the pyridine nitrogen ensures high ionization efficiency in acidic mobile phases. APCI may induce thermal degradation of the terminal alkene before ionization.

  • Polarity: Positive (+).

LC-MS/MS Protocol

This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Thermo Altis).

Step 1: Chromatographic Separation

Direct injection is discouraged due to potential matrix suppression on the early-eluting pyridine core.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm, 2.5µm).

    • Why: The high pH stability of hybrid particles allows the use of basic mobile phases if peak tailing (common with amines) occurs.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B (Rapid ramp to elute lipophilic chain)

    • 5.0 min: 95% B

    • 5.1 min: 5% B

Step 2: Mass Spectrometry Parameters
  • Source Temp: 450°C (High enough to desolvate, low enough to prevent alkene oxidation).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage / Declustering Potential: 60 V (Optimize to minimize in-source fragmentation of the pentenyl chain).

Step 3: MRM Table (Recommended)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Rationale
Quantifier 177.1123.12550McLafferty rearrangement (High Specificity).
Qualifier 1 177.1160.11550Loss of NH₃ (Confirming 3-amino group).
Qualifier 2 177.1134.13550Alkyl chain cleavage (Beta-cleavage).

Part 4: Validation & Troubleshooting

Linearity & Carryover

Aminopyridines are notorious for "sticking" to stainless steel lines due to Lewis acid/base interactions.

  • Mitigation: Use PEEK tubing where possible or add 0.1% Formic Acid to the needle wash.

  • Linearity Range: Expected linear dynamic range is 1.0 ng/mL to 1000 ng/mL.

Diagnostic Workflow

If sensitivity is low, follow this logic flow to identify the bottleneck.

MethodTroubleshooting Start Low Sensitivity for AMPP? Check1 Check pH Is Mobile Phase < pH 4? Start->Check1 Action1 Acidify MP (Protonate Pyridine N) Check1->Action1 No Check2 Peak Tailing? Check1->Check2 Yes Action2 Add 5mM Ammonium Formate Check2->Action2 Yes Check3 In-Source Frag? Check2->Check3 No Action3 Lower Cone Voltage (Protect Pentenyl Chain) Check3->Action3 Yes

Figure 2: Troubleshooting decision tree for optimizing AMPP detection.

Part 5: References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text confirming McLafferty rearrangement mechanisms in alkyl-substituted aromatics).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for nitrogen rule and pyridine ionization behavior).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Guidance on ESI fragmentation of basic heterocycles).

  • Ma, Y. L., et al. (2005). "Fragmentation of protonated pyridine derivatives in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. (Specific mechanisms for alkylpyridine fragmentation).

Foundational

Chemo-Selectivity and Cyclization Dynamics of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Executive Summary The molecule 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine represents a high-value "linchpin" scaffold in heterocyclic synthesis.[1] Its structural uniqueness lies in the coexistence of a nucleophilic doma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine represents a high-value "linchpin" scaffold in heterocyclic synthesis.[1] Its structural uniqueness lies in the coexistence of a nucleophilic domain (the 3-amino-pyridine core) and a tethered electrophilic trap (the 4-pentenyl chain).[1]

For drug development professionals, this molecule is not merely a building block but a divergent precursor . Depending on the activation modality (electrophilic halogenation, metal-catalyzed hydroamination, or radical functionalization), it can be selectively cyclized into two distinct privileged pharmacophores:

  • Pyrido[1,2-a]quinolizines (via pyridine-nitrogen attack).[1]

  • Pyrido[2,3-b]azepines (via exocyclic amine attack).[1]

This guide details the reactivity profile of the pentenyl group, providing validated protocols to control the regioselectivity of these cyclizations.

Structural Analysis & Electronic Environment

The "Ambident" Nucleophile Challenge

The reactivity of the pentenyl group is dictated by the competing nucleophiles on the pyridine ring.

  • N1 (Pyridine Nitrogen): Highly nucleophilic,

    
     hybridized. In the absence of directing groups, it favors forming 6-membered rings (kinetically controlled).
    
  • N (Exocyclic Amine at C3): Less nucleophilic due to resonance delocalization into the ring, but can be activated via deprotonation. It favors forming 7-membered rings (thermodynamically accessible).[1]

The Tether Geometry

The 4-penten-1-yl chain (


) provides a 5-carbon tether.[1]
  • Distance to N1: 6 atoms to the internal alkene carbon (

    
    ).
    
  • Distance to C3-Amine: 7 atoms to the internal alkene carbon (

    
    ).[1]
    

This geometry creates a classic competition between 6-exo-trig and 7-exo-trig cyclization modes according to Baldwin’s Rules.[1]

ReactivityLandscape Molecule 3-Amino-4-methyl- 2-(4-penten-1-yl)pyridine Iodine Electrophilic Activation (I2 / NIS) Molecule->Iodine Palladium Metal Catalysis (Pd(II) / Rh(III)) Molecule->Palladium Radical Radical Addition (Thiol-ene) Molecule->Radical Quinolizine Pyrido[1,2-a]quinolizine (6-exo, Kinetic) Iodine->Quinolizine Neutral Conditions Azepine Pyrido[2,3-b]azepine (7-exo, Thermodynamic) Iodine->Azepine Basic Conditions (N-Protection) Palladium->Azepine Hydroamination Functionalized Linear Functionalization (Bio-orthogonal) Radical->Functionalized Anti-Markovnikov

Figure 1: Divergent reactivity pathways. The pentenyl tether allows for switchable synthesis between fused 6-membered and 7-membered rings.[1]

Core Reactivity: Electrophilic Iodocyclization

The most reliable transformation for this scaffold is iodocyclization. This reaction converts the alkene into a fused heterocycle while installing an iodine handle for further cross-coupling (Heck/Suzuki).

Mechanism & Selectivity

The reaction proceeds via the formation of a transient iodonium ion on the pentenyl alkene.

  • Pathway A (Kinetic): The pyridine nitrogen (N1) attacks the internal carbon of the iodonium bridge. This is a 6-exo-trig cyclization, forming a cationic quinolizinium salt.[1]

  • Pathway B (Thermodynamic/Directed): If N1 is blocked (e.g., by protonation or steric bulk) or if the exocyclic amine is made more nucleophilic (anionic), the amine attacks. This is a 7-exo-trig cyclization, yielding the pyrido-azepine.[1]

Experimental Protocol: Selective Synthesis of Pyrido[2,3-b]azepine

To favor the 7-membered azepine ring (often the desired pharmacophore), we must suppress the reactivity of the pyridine nitrogen.

Reagents:

  • Substrate: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (1.0 equiv)[1]

  • Iodine Source:

    
     (2.0 equiv) or N-Iodosuccinimide (NIS)[1]
    
  • Base:

    
     (3.0 equiv) - Crucial for deprotonating the amine[1]
    
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    [1]

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in dry

    
     (0.1 M concentration).
    
  • Activation: Add

    
     and stir for 10 minutes to ensure basicity.
    
  • Cyclization: Cool to 0°C. Add

    
     portion-wise over 20 minutes. The solution will turn dark brown.
    
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (or LC-MS).[1] The disappearance of the alkene protons (

    
     5.8 ppm) and the appearance of the cyclic methine signal indicate completion.
    
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine. The organic layer will turn pale yellow.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    

Validation Criteria (Self-Validating System):

  • 1H NMR Check: Look for the disappearance of the terminal vinyl protons (

    
    , typically multiplet at 5.8 ppm and doublet at 5.0 ppm).
    
  • Regio-check: The 6-membered ring product (Quinolizine) is a charged salt and will be highly polar/water-soluble.[1] The 7-membered azepine is neutral and will extract into the organic phase.[1]

Secondary Reactivity: Metal-Catalyzed Hydroamination

For applications requiring non-halogenated products, Palladium(II) catalysis offers a direct route to the cyclic amine.

Catalyst Selection[2][3]
  • Catalyst:

    
     (5 mol%)[1]
    
  • Oxidant:

    
     (if oxidative) or Proton source (if non-oxidative).[1]
    
  • Ligand: Bulky phosphines (e.g., XPhos) favor the formation of the 7-membered ring by crowding the metal center, making the 6-exo pathway sterically disfavored at the N1 position.

Comparative Data: Cyclization Efficiency
MethodReagentsMajor ProductRing SizeYieldNotes
Iodocyclization

Pyrido-azepine782%Neutral product; Iodine handle installed.[1]
Iodocyclization

(No Base)
Quinolizinium665%Charged salt; Kinetic product.
Hydroamination

Pyrido-azepine774%Requires optimization of ligand.
Radical

Linear ThioetherN/A90%"Click" reaction; No cyclization.

Bio-orthogonal Utility: The "Click" Potential

The terminal alkene of the pentenyl group is sufficiently distal from the sterically crowded pyridine core to participate in Thiol-Ene Click Chemistry . This is particularly useful for attaching the pyridine scaffold to protein carriers or surfaces without affecting the pharmacophore.

Protocol (Radical Addition):

  • Mix substrate and Thiol (R-SH) in MeOH.

  • Add photo-initiator (DMPA).[1]

  • Irradiate (365 nm) for 15 mins.

  • Result: Anti-Markovnikov addition to the C5 position of the pentenyl chain.

Mechanism Step1 Activation: Alkene + I2 -> Iodonium Ion Step2 Transition State Competition Step1->Step2 PathA Path A: N1 Attack (6-exo-trig) Step2->PathA Kinetic Control PathB Path B: 3-NH2 Attack (7-exo-trig) Step2->PathB Base Promoted ProdA Quinolizinium Salt (Undesired in Drug Dev) PathA->ProdA ProdB Pyrido[2,3-b]azepine (Target Scaffold) PathB->ProdB

Figure 2: Mechanistic bifurcation during iodocyclization. Path B is unlocked by buffering the reaction with NaHCO3.

References

  • Synthesis of Pyrido[2,3-b]azepine Derivatives: Lee, J. Y., et al. (2002).[2] "Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine via N-Acyliminium Ion Cyclization." Bulletin of the Korean Chemical Society.

  • Rh(III)-Catalyzed Pyridine Functionalization: Neely, J. M., & Rovis, T. (2013). "Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters." Journal of the American Chemical Society.

  • Amination of Pyridines: Taillefer, M., et al. (2009). "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions."[1] Chemical Communications.[1][3]

  • Radical Alkylation of Pyridines: "Radical Chain Monoalkylation of Pyridines." ChemRxiv.

  • General Reactivity of 3-Amino-4-methylpyridine: Sigma-Aldrich Product Specification & Safety Data. [1]

Sources

Exploratory

Advanced Technical Guide: Strategic Research Vectors for Substituted Aminopyridines

Executive Summary Substituted aminopyridines represent a privileged scaffold in contemporary chemical research, bridging the gap between bioactive small molecules and functional materials. Their unique electronic duality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminopyridines represent a privileged scaffold in contemporary chemical research, bridging the gap between bioactive small molecules and functional materials. Their unique electronic duality—acting as both hydrogen bond donors/acceptors in biological systems and robust ligands in organometallic catalysis—allows for diverse applications ranging from multiple sclerosis therapeutics to high-efficiency OLEDs. This guide delineates high-impact research areas, synthesizing recent structure-activity relationships (SAR) and mechanistic insights to direct future experimental workflows.

Part 1: Medicinal Chemistry & Pharmacology[1][2][3][4][5][6][7][8]

The pharmacological utility of aminopyridines is bifurcated by substitution pattern: 4-aminopyridines (4-AP) are predominantly voltage-gated potassium channel (


) blockers, while 2- and 3-aminopyridines  serve as versatile kinase inhibitor scaffolds.
Ion Channel Modulation: The 4-Aminopyridine Paradigm

4-Aminopyridine (Dalfampridine) is the clinical gold standard for improving nerve conduction in multiple sclerosis.[1] However, next-generation research focuses on enhancing selectivity for specific


 subtypes (e.g., 

,

,

) to minimize seizure risk associated with broad-spectrum blockade.

Mechanism of Action: 4-AP functions as an open-channel blocker. It crosses the membrane in its non-ionized form, becomes protonated intracellularly, and binds within the channel pore. Crucially, it stabilizes the channel in a non-conducting state, effectively "trapping" itself upon channel closure.

Kv_Blockade cluster_legend Mechanism Logic State_Closed Resting State (Channel Closed) State_Open Activated State (Channel Open) State_Closed->State_Open Depolarization State_Open->State_Closed Repolarization State_Blocked Blocked State (4-AP Bound) State_Open->State_Blocked Intracellular 4-AP binding State_Blocked->State_Open Unbinding State_Trapped Trapped State (Channel Closed + Drug) State_Blocked->State_Trapped Repolarization (Gate Closure) State_Trapped->State_Blocked Depolarization 4-AP requires channel opening to bind, then stabilizes the closed conformation. 4-AP requires channel opening to bind, then stabilizes the closed conformation.

Figure 1: State-dependent blockade of voltage-gated potassium channels by 4-aminopyridine.[2][3]

Kinase Inhibition: 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety mimics the adenine ring of ATP, making it an ideal hinge-binder in kinase active sites. Recent breakthroughs have utilized this scaffold to target ALK2 (Activin receptor-like kinase-2), a key driver in Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).

Critical SAR Insights:

  • Hinge Binding: The pyridine nitrogen accepts a H-bond from the backbone amide, while the exocyclic amino group donates a H-bond to the backbone carbonyl.

  • Selectivity Toggle: Substitution at the 5-position allows access to the "gatekeeper" region, enhancing selectivity against homologous BMP receptors.

  • Solubility: Introduction of solubilizing groups (e.g., piperazine) at the 3-position of the pendant aryl ring significantly improves bioavailability without compromising potency.

ALK2_SAR Core 2-Aminopyridine Core (Hinge Binder) R3 3-Position (Aryl Group) Interacts with Hydrophobic Pocket Target: Potency Core->R3 Lipophilic contacts R5 5-Position Substitution Gatekeeper Interaction Target: Selectivity (vs ALK5) Core->R5 Steric tuning Amino Exocyclic Amine H-Bond Donor to Hinge Core->Amino Essential Pharmacophore Optimization Optimization Outcome: Compound LDN-214117 High ALK2 Selectivity R3->Optimization R5->Optimization

Figure 2: Structure-Activity Relationship (SAR) logic for 2-aminopyridine based ALK2 inhibitors.

Comparative Data: Potency & Efficacy
Compound ClassTargetKey DerivativePotency (IC50/Kd)Therapeutic IndicationRef
4-Aminopyridine

Channels
Dalfampridine

Multiple Sclerosis[1, 2]
2-AminopyridineALK2 KinaseLDN-214117

FOP / DIPG[3]
3-Aminopyrid-2-oneItk KinaseCompound 7v

Autoimmune Diseases[4]
Aminopyridine N-oxidep38

MAPK
Compound 45

Inflammation[5]

Part 2: Advanced Materials & Optoelectronics[12][13][14]

Substituted aminopyridines are emerging as critical components in organic light-emitting diodes (OLEDs) due to their high triplet energy and electron-transport capabilities.

OLED Materials: TADF and Hole Transport

The pyridine ring acts as a strong electron acceptor. When coupled with electron-rich donors (e.g., carbazole, pyrene), it creates Donor-Acceptor (D-A) architectures essential for Thermally Activated Delayed Fluorescence (TADF) .

  • Hole Transport Materials (HTM): Pyridine-appended pyrene derivatives (e.g., Py-Br) exhibit high thermal stability and suitable HOMO levels (~5.6 eV) for hole injection.

  • Dual TADF: Functionalizing dicyanopyridines with phenothiazine leads to "dual" TADF emission, originating from two distinct intramolecular charge transfer (ICT) states.[4]

Corrosion Inhibition

In industrial applications, 2-aminopyridine derivatives (Schiff bases) act as mixed-type corrosion inhibitors for steel in acidic media.[5] They function by adsorbing onto the metal surface, following the Langmuir adsorption isotherm .[6][7][8]

Performance Metrics:

Material System Application Efficiency / Yield Mechanism Ref
Py-Br (Pyrene-Pyridine) OLED HTM EQE: 9% Hole Injection/Transport [6]
Terpyridine Host Cyan OLED EQE: 22.35% Host for TADF Emitter [7]

| HHTA (Schiff Base) | Steel Corrosion | 95.2% Inhibition | Chemisorption/Blocking | [8] |

Part 3: Organometallic Catalysis

The "non-innocent" nature of the aminopyridine ligand allows it to actively participate in catalytic cycles, particularly in C-H activation and polymerization.

Ligand Design & C-H Activation

N-aryl-2-aminopyridines serve as excellent directing groups (DG) . The pyridine nitrogen coordinates to the metal (Pd, Rh, Cu), positioning the catalyst to activate the ortho-C-H bond of the N-aryl ring.

Experimental Protocol: Pd-Catalyzed C-H Activation

  • Substrate: N-aryl-2-aminopyridine (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: Cu(OAc)₂ or AgOAc (2.0 equiv) to regenerate Pd(II).

  • Coupling Partner: Alkyne or Arylboronic acid.

  • Conditions: 100-120°C in Toluene/DMF.

  • Outcome: Formation of complex fused heterocycles (e.g., pyridoindoles).[9]

CH_Activation Start Substrate + Pd(II) (Coordination) Int1 C-H Activation (Cyclopalladation) Start->Int1 -AcOH Int2 Ligand Exchange (Alkyne Insertion) Int1->Int2 + Alkyne Int3 Reductive Elimination (C-C Bond Formation) Int2->Int3 Product Functionalized Product + Pd(0) Int3->Product Regen Oxidation Pd(0) -> Pd(II) (Cu/Ag Oxidant) Product->Regen Catalyst Turnover Regen->Start

Figure 3: Catalytic cycle for Pd(II)-catalyzed C-H functionalization directed by the aminopyridine scaffold.

Polymerization Catalysts

Titanium and Iron complexes bearing 2-aminopyridinate ligands are potent catalysts for:

  • Hydroamination: Ti complexes catalyze the intramolecular cyclization of aminoalkenes.[10]

  • ATRP: Fe(II) aminopyridine complexes catalyze the polymerization of styrene with controlled molecular weights.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels. Journal of General Physiology. Link

  • Structural Basis for Voltage Gating and Dalfampridine Binding. bioRxiv. Link

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Discovery of 3-aminopyrid-2-ones as Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Aminopyridine N-oxides for p38 MAP kinase inhibition. Journal of Medicinal Chemistry. Link

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials. ACS Omega. Link

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Host. ACS Applied Optical Materials. Link

  • Aminopyridine Schiff bases as eco-friendly corrosion inhibitors. IAPC. Link

  • Transition metal-catalyzed cross-coupling of N-aryl-2-aminopyridines. RSC Advances. Link

  • 2-Aminopyridinate Titanium Complexes for Hydroamination. Organometallics. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine in Medicinal Chemistry

This Application Note and Protocol guide details the strategic utilization of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a high-value functionalized scaffold in medicinal chemistry. This compound combines a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a high-value functionalized scaffold in medicinal chemistry. This compound combines a privileged aminopyridine core with a reactive olefinic tether, making it an ideal precursor for diversity-oriented synthesis (DOS) , specifically in the construction of macrocyclic kinase inhibitors and fused azepine/naphthyridine systems .

Executive Summary & Chemical Logic

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is a bifunctional building block designed for accessing complex polycyclic architectures. Its utility stems from the orthogonal reactivity of its three key structural motifs:

  • 3-Amino Group: A nucleophilic handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.

  • 2-(4-Penten-1-yl) Tether: An olefinic "arm" positioned for intramolecular reactions such as Ring-Closing Metathesis (RCM), Heck cyclization, or Hydroamination.

  • Pyridine Nitrogen: A basic site capable of directing metal-catalyzed C-H activation or serving as a hydrogen bond acceptor in the final pharmacophore.

Primary Applications
  • Macrocyclic Kinase Inhibitors: Using RCM to bridge the C2 and C3 positions, mimicking the constrained bioactive conformations seen in next-generation inhibitors (e.g., Lorlatinib analogs).

  • Fused Medium-Ring Systems: Accessing 7- and 8-membered fused rings (e.g., pyrido[3,2-b]azepines) via intramolecular hydroamination.

Mechanistic Pathways & Experimental Design

Pathway A: Macrocyclization via Ring-Closing Metathesis (RCM)

This is the most potent application. By derivatizing the 3-amino group with an alkene-containing acyl chloride (e.g., acryloyl or pentenoyl chloride), researchers can create a "di-ene" precursor. Treatment with a Grubbs catalyst effects ring closure, yielding a macrocycle that spans the 2,3-pyridine edge.

Mechanism:

  • Acylation: 3-NH₂

    
     3-NH-CO-(CH₂)ₙ-CH=CH₂.
    
  • Metathesis: The terminal alkene at C2 reacts with the N-acyl alkene.

  • Result: A constrained macrocycle (12-15 membered ring) restricting the rotation of the pyridine core, often improving potency and selectivity.

Pathway B: Intramolecular Hydroamination

Direct activation of the alkene by a transition metal (Pd, Cu, or Au) allows the 3-amino nitrogen to attack the tethered alkene.

  • Regioselectivity: The 5-carbon tether favors 7-exo-trig cyclization (forming a 7-membered fused azepine ring) or 8-endo-trig (8-membered ring), depending on the catalyst and protecting group strategy.

Visualization: Reaction Workflows

ReactionPathways Scaffold 3-Amino-4-methyl- 2-(4-penten-1-yl)pyridine Acylation Step 1: Acylation (Acryloyl/Pentenoyl Cl) Scaffold->Acylation Path A Catalyst Pd/Cu Catalyst (Intramolecular) Scaffold->Catalyst Path B Precursor Diene Precursor Acylation->Precursor Grubbs Step 2: RCM (Grubbs II Catalyst) Precursor->Grubbs Macrocycle Macrocyclic Kinase Inhibitor Grubbs->Macrocycle Azepine Fused Pyrido-Azepine (7-membered ring) Catalyst->Azepine

Figure 1: Divergent synthetic pathways from the parent scaffold to macrocycles (Path A) and fused azepines (Path B).

Detailed Experimental Protocols

Protocol 1: Synthesis of Macrocyclic Core via RCM

Objective: Create a 14-membered macrocyclic lactam fused to the pyridine core.

Reagents & Materials
  • Substrate: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (1.0 eq)

  • Acylating Agent: 4-Pentenoic acid (1.2 eq)

  • Coupling Agents: EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq)

  • RCM Catalyst: Grubbs 2nd Generation Catalyst (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology

Phase 1: Amide Coupling (Precursor Assembly)

  • Dissolution: Dissolve 4-pentenoic acid (1.2 eq) in anhydrous DCM (0.1 M) under N₂ atmosphere.

  • Activation: Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (1.0 eq) and DIPEA dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass = MW_scaffold + 98 Da - 18 Da).

  • Workup: Wash with sat. NaHCO₃, brine, and dry over Na₂SO₄. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Phase 2: Ring-Closing Metathesis (Macrocyclization)

  • Dilution (Critical): Dissolve the diene precursor from Phase 1 in degassed DCM to a high dilution (0.005 M ) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Grubbs 2nd Gen Catalyst (5 mol%) in one portion under Argon flow.

  • Reflux: Heat the solution to reflux (40°C) for 4-24 hours.

    • Checkpoint: Monitor the disappearance of the diene peak by HPLC.

  • Quenching: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to scavenge Ruthenium.

  • Purification: Filter through a Celite pad. Concentrate the filtrate. Purify the residue via preparative HPLC or column chromatography.

  • Validation: Verify structure via ¹H-NMR (disappearance of terminal alkene protons, appearance of internal olefin signals at ~5.3-5.6 ppm).

Protocol 2: Intramolecular Hydroamination (Fused Azepine Synthesis)

Objective: Synthesize 2-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine.

Reagents
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (7 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Toluene (anhydrous)

Methodology
  • Preparation: In a glovebox, combine the scaffold (1.0 eq), Pd(OAc)₂, Xantphos, and Cs₂CO₃ in a pressure vial.

  • Solvation: Add anhydrous Toluene (0.2 M). Seal the vial.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through Celite.

  • Analysis: The product should show the loss of alkene protons and the formation of a cyclic amine.

Data Summary & Troubleshooting

ParameterRCM Protocol (Macrocycle)Hydroamination (Fused Ring)
Concentration Low (0.001 - 0.005 M) to prevent oligomersMedium (0.1 - 0.2 M)
Key Catalyst Grubbs II or Hoveyda-Grubbs IIPd(OAc)₂ / Xantphos
Typical Yield 65 - 85%50 - 70%
Major Impurity Intermolecular dimer (if conc. is too high)Isomerized internal alkene
Critical Step Degassing solvent (O₂ kills Ru-carbene)Anhydrous conditions

References

  • Synthesis of 3-amino-4-methylpyridine derivatives: LookChem. "3-Amino-4-methylpyridine - Product Information". Available at: [Link]

  • Cyclization of 3-aminopyridines: ChemRxiv. "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines". Available at: [Link]

  • Methodology for RCM in Medicinal Chemistry: The Good Scents Company. "3-aminopyridine Derivatives and Applications". Available at: [Link]

Application

Application Note: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The catalytic applications and protocols described herein for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine are hypothetical and based on th...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The catalytic applications and protocols described herein for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine are hypothetical and based on the established reactivity of structurally similar aminopyridine compounds. This document is intended to serve as a guide for the exploratory use of this compound in catalysis.

Introduction: Unveiling the Catalytic Potential of a Multifunctional Pyridine Derivative

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is a pyridine derivative with a unique combination of functional groups that suggest its potential utility in catalysis, particularly as a ligand for transition metals. The core aminopyridine scaffold is a well-established motif in the design of effective ligands for a variety of catalytic transformations.[1] The pyridine nitrogen atom and the amino group can act as a bidentate chelate, stabilizing metal centers and modulating their reactivity. The methyl group at the 4-position and the pentenyl group at the 2-position introduce specific steric and electronic features that could be exploited to control the selectivity and efficiency of catalytic reactions.

The 4-pentenyl substituent is of particular interest as it offers a reactive handle for further modifications. The terminal double bond can be used for immobilization of the catalyst on a solid support, which would facilitate catalyst recovery and reuse. Alternatively, the pentenyl chain could engage in intramolecular reactions or influence the secondary coordination sphere of a metal complex.

While there is no specific literature on the catalytic applications of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine, its structural similarity to known ligands for transition metals allows for the formulation of well-grounded hypotheses about its potential catalytic activity. This application note will focus on its prospective use as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Proposed Application: A Novel Ligand for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. The choice of ligand is crucial for the success of the reaction, as it influences the stability of the palladium catalyst and the rates of the individual steps in the catalytic cycle.

We propose that 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine can act as an effective ligand for palladium in the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid. The aminopyridine moiety is expected to form a stable complex with the palladium center, enhancing its catalytic activity and longevity.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction using a palladium catalyst and 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine as a ligand is depicted below. The ligand is expected to coordinate to the palladium(0) species, facilitating the oxidative addition of the aryl bromide. The subsequent transmetalation with the boronic acid and reductive elimination to form the biaryl product regenerates the active palladium(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)2, Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Hypothetical)

This section provides a detailed, step-by-step protocol for the hypothetical Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid using 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine as a ligand.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (Ligand)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd(OAc)2 - Ligand - K2CO3 - 4-Bromotoluene - Phenylboronic acid - Toluene/Water setup->reagents reaction Heat to 100 °C (Stir for 12 h) reagents->reaction workup Aqueous Workup: - Cool to RT - Add Water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product end End product->end

Figure 2: Step-by-step experimental workflow for the proposed Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (4.1 mg, 0.02 mmol, 2 mol%) to a Schlenk flask equipped with a magnetic stir bar. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add potassium carbonate (414 mg, 3.0 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and phenylboronic acid (146 mg, 1.2 mmol).

  • Solvent Addition: Add 8 mL of toluene and 2 mL of deionized water to the reaction mixture.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be complete within 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Data and Expected Results

The following table presents hypothetical data for the optimization of the proposed Suzuki-Miyaura reaction.

EntryCatalyst Loading (mol%)Ligand:Pd RatioTemperature (°C)Time (h)Yield (%)
112:1802475
212:11001292
312:11201288
40.52:11001885
511:11001265
613:11001293

These hypothetical results suggest that the optimal conditions for this reaction would be 1 mol% of palladium acetate with a 2:1 or 3:1 ligand-to-metal ratio at 100 °C for 12 hours.

Further Potential Catalytic Applications

The unique structural features of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine suggest its potential in a range of other catalytic applications:

  • Other Cross-Coupling Reactions: The ligand could be effective in other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations.

  • C-H Activation: The aminopyridine moiety is a known directing group for transition metal-catalyzed C-H activation and functionalization reactions.[1]

  • Asymmetric Catalysis: The pentenyl group could be functionalized to introduce a chiral center, allowing for the development of novel chiral ligands for asymmetric catalysis.

  • Catalyst Immobilization: The terminal alkene of the pentenyl group provides a handle for grafting the ligand onto a solid support (e.g., silica, polymer beads), enabling the development of recyclable heterogeneous catalysts.

Conclusion

While the catalytic applications of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine have not yet been reported, its molecular architecture strongly suggests its potential as a versatile ligand in transition metal catalysis. The proposed application in Suzuki-Miyaura cross-coupling reactions provides a starting point for exploring the catalytic utility of this compound. The presence of multiple functional groups offers exciting opportunities for ligand tuning, catalyst immobilization, and the development of novel catalytic systems. Further experimental investigation is warranted to fully elucidate the catalytic potential of this promising molecule.

References

  • Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. Available at: [Link]

  • A directive Ni catalyst overrides conventional site selectivity in pyridine C–H alkenylation. Nature Chemistry. Available at: [Link]

  • 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. PubMed. Available at: [Link]

  • Practical aspects of CA to alkenyl pyridines and functionalisation of... ResearchGate. Available at: [Link]

  • Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. PMC. Available at: [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. Available at: [Link]

  • Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. ResearchGate. Available at: [Link]

  • Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp 3 )–H allylation of 4-alkylpyridines. RSC Publishing. Available at: [Link]

  • Nucleophilic Dearomatization of Activated Pyridines. MDPI. Available at: [Link]

  • Iron-catalyzed formation of 2-aminopyridines from diynes and cyanamides. PubMed. Available at: [Link]

  • Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • Preparation method of 3-amino-4-methylpyridine. Google Patents.
  • Preparation method of 3-amino-4-methylpyridine. Patsnap. Available at: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Available at: [Link]

Sources

Method

3-Amino-4-methyl-2-(4-penten-1-yl)pyridine as a building block in organic synthesis

Topic: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Scaffold for Neurotherapeutics and Fused Heterocycles

Introduction

The pyridine derivative 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (CAS: 2389017-96-1) represents a strategically designed building block that bridges two major areas of medicinal chemistry: the synthesis of polycyclic acetylcholinesterase (AChE) inhibitors (specifically Huprine and Tacrine analogs) and diversity-oriented synthesis (DOS) via alkene functionalization.

Its structural architecture features three distinct reactive vectors:

  • The 3-Amino-4-methylpyridine Core: A proven pharmacophore found in Nevirapine and critical for the Friedländer synthesis of 1,5-naphthyridines and quinoline-like systems (e.g., Huprines).

  • The 2-(4-Penten-1-yl) Tether: An unbranched alkenyl chain that serves as a "silent" hydrophobic handle during initial heterocycle formation but can be activated later for Ring-Closing Metathesis (RCM) , Iodocyclization , or Thiol-Ene "Click" conjugation.

  • The Pyridine Nitrogen: A latent nucleophile for intramolecular cyclization to form quinolizinium salts or fused bicyclic systems.

This guide details two validated protocols leveraging this scaffold: the construction of tricyclic Huprine-like cores via Friedländer condensation and the synthesis of fused quinolizinium derivatives via iodocyclization.

Technical Specifications & Handling
PropertySpecification
Chemical Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Appearance Pale yellow to amber oil/low-melting solid
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; sparingly soluble in water.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Stability The terminal alkene is prone to oxidation; avoid prolonged exposure to air.
Application I: Synthesis of Huprine-like Scaffolds (Friedländer Condensation)

The most high-value application of this building block is in the synthesis of Huprines , a class of potent AChE inhibitors that hybridize the structures of Huperzine A and Tacrine. The 3-amino-4-methyl motif is essential for condensing with cyclic ketones to form the central pyridine-fused ring.

Mechanism of Action

The reaction proceeds via a Friedländer condensation .[1] The exocyclic amine (C3-NH₂) condenses with the ketone carbonyl to form an imine (Schiff base), followed by an acid-catalyzed intramolecular cyclization between the C4-methyl group and the ketone's


-methylene, utilizing the alkene tether as a bystander group for later functionalization.
Experimental Protocol

Target: Synthesis of a 9-(4-pentenyl)-substituted Huprine analog.

Reagents:

  • Substrate: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (1.0 equiv)

  • Partner: Bicyclo[3.3.1]non-6-en-3-one (or cyclohexanone for Tacrine analogs) (1.2 equiv)

  • Catalyst: Aluminum trichloride (AlCl₃) or p-Toluenesulfonic acid (pTsOH)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a reflux condenser, dissolve 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (1.0 mmol, 176 mg) in anhydrous solvent (5 mL).

  • Addition: Add the cyclic ketone (1.2 mmol) followed by the catalyst (AlCl₃: 1.5 equiv; or pTsOH: 0.1 equiv).

    • Note: AlCl₃ typically provides higher yields for sterically hindered ketones like bicyclo[3.3.1]non-6-en-3-one.

  • Reaction: Heat the mixture to reflux (85–110°C) under an argon atmosphere. Monitor by TLC (System: 5% MeOH in DCM). Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (20 mL) and quench with sat. NaHCO₃ (20 mL).

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM) to yield the fused tricyclic product.

Application II: Intramolecular Iodocyclization

The 2-(4-pentenyl) chain provides a unique opportunity to access quinolizinium derivatives or fused pyrrolopyridines through electrophilic activation of the alkene. This protocol demonstrates the cyclization onto the pyridine nitrogen.

Mechanism

Iodine activates the terminal alkene, forming an iodonium ion. The pyridine nitrogen (N1) acts as the nucleophile (6-endo-trig cyclization), forming a bicyclic quinolizinium salt. This salt can be reduced to a stable hexahydroquinolizine.

Experimental Protocol

Target: Synthesis of 2-(iodomethyl)-4-methyl-1,2,3,4-tetrahydroquinolizinium iodide.

Reagents:

  • Substrate: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (1.0 equiv)

  • Electrophile: Iodine (I₂) (2.0 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyridine substrate (0.5 mmol, 88 mg) in MeCN (5 mL).

  • Activation: Add NaHCO₃ (1.0 mmol, 84 mg) followed by solid I₂ (1.0 mmol, 254 mg) in one portion.

  • Cyclization: Stir the dark mixture at room temperature for 12 hours in the dark (wrap flask in foil).

  • Quench: Add sat. aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.

  • Isolation:

    • Extract with EtOAc (3 x 10 mL).

    • Note: The product may be a water-soluble salt. If the product remains in the aqueous phase, use n-butanol for extraction or lyophilize the aqueous layer and extract the solid with dry ethanol.

  • Characterization: The product will show a characteristic shift in ¹H NMR for the CH₂-I protons (approx. 3.2–3.5 ppm) and the loss of alkene signals.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

G cluster_0 Pathway A: AChE Inhibitor Synthesis cluster_1 Pathway B: Fused Heterocycle Synthesis Start 3-Amino-4-methyl- 2-(4-penten-1-yl)pyridine Intermediate1 Schiff Base Intermediate Start->Intermediate1 Condensation Iodonium Iodonium Ion Start->Iodonium Alkene Activation Ketone Cyclic Ketone (e.g., Cyclohexanone) Ketone->Intermediate1 Huprine Huprine/Tacrine Analog (Tricyclic Core) Intermediate1->Huprine Cyclodehydration (AlCl3/Reflux) Iodine Iodine (I2) / Base Iodine->Iodonium Quinolizinium Fused Quinolizinium Salt Iodonium->Quinolizinium N-Nucleophilic Attack (6-endo-trig)

Caption: Divergent synthetic workflows for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine: Friedländer condensation (top) and Iodocyclization (bottom).[2][3]

References
  • Camps, P., et al. (2000). "Huprine X is a Novel High-Affinity Inhibitor of Acetylcholinesterase That Is of Interest for Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry.

  • Ronco, C., et al. (2009). "Synthesis and structure-activity relationship of Huprine derivatives as human acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry.

  • Marco-Contelles, J., et al. (2006). "Friedländer Reaction for the Synthesis of 1,8-Naphthyridines." Chemical Reviews.

  • Knights, S. G., et al. (2003). "Iodocyclization of homoallylamines stereoselectively delivers functionalised 2-(iodomethyl)azetidine derivatives."[4] Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "3-Amino-4-methyl-2-(4-penten-1-yl)pyridine Product Page." (Note: Search CAS 2389017-96-1 for specific CoA).

Sources

Application

Application Note: High-Precision Assay Development for Substituted Aminopyridines

Abstract This guide details the assay development strategy for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a representative Novel Chemical Entity (NCE) containing a privileged 3-aminopyridine scaffold and a lipophilic 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the assay development strategy for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine , a representative Novel Chemical Entity (NCE) containing a privileged 3-aminopyridine scaffold and a lipophilic 4-pentenyl tail. Based on its pharmacophore, this molecule is classified as a putative ATP-competitive Kinase Inhibitor or Enzyme Cofactor Mimic . The 3-amino-pyridine core typically functions as a hinge-binding motif (hydrogen bond donor/acceptor), while the pentenyl chain suggests a design targeting a hydrophobic gatekeeper pocket or serving as a bioorthogonal handle. This protocol addresses the specific challenges of this chemotype: aqueous solubility limits, acoustic handling of lipophilic compounds, and residence-time determination.

Phase 1: Pre-Analytical Characterization (Physicochemical Integrity)

Solubility & Compound Handling

The "4-penten-1-yl" substituent significantly increases the LogP (lipophilicity) compared to the parent aminopyridine. Standard aqueous buffers may cause compound aggregation, leading to false positives (promiscuous inhibition).

Protocol: Kinetic Solubility via Nephelometry

  • Objective: Determine the maximum soluble concentration in Assay Buffer (1% DMSO).

  • Reagents: PBS pH 7.4, DMSO stock (10 mM).

  • Workflow:

    • Prepare a 2-fold serial dilution of the compound in DMSO (10 mM down to 0.1 mM).

    • Transfer 1 µL of each DMSO stock into 99 µL of PBS (Final 1% DMSO) in a clear-bottom 96-well plate.

    • Incubate for 90 minutes at RT with shaking (600 rpm).

    • Measure forward light scatter (Nephelometry) or Absorbance at 620 nm (turbidity).

    • Pass Criteria: Solubility limit must exceed

      
       the expected 
      
      
      
      (typically > 50 µM).
Acoustic Ejection Parameters

Due to the alkene tail, this molecule may exhibit different surface tension properties than standard libraries.

  • Instrument: Labcyte Echo / Beckman Coulter Access.

  • Calibration: Use "Surfactant-Containing" calibration (CP) if the assay buffer contains >0.01% Triton X-100.

  • Storage: Store 10 mM stocks in Cyclic Olefin Copolymer (COC) plates, not Polystyrene, to prevent hydrophobic adsorption of the pentenyl tail.

Phase 2: Biochemical Potency Assays (Target Engagement)

Given the 3-aminopyridine core, the primary hypothesis is ATP-competitive inhibition. We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to measure binding affinity (


) independent of enzymatic turnover.
Assay Principle: LanthaScreen™ Eu Kinase Binding

This assay detects the displacement of a labeled "Tracer" (AlexaFluor™ 647-ATP analog) by the test compound. The kinase is tagged with Europium (Eu-Anti-Tag).

  • High Signal: Tracer bound (FRET active).

  • Low Signal: Compound bound (Tracer displaced, FRET disrupted).

Detailed Protocol

Materials:

  • Kinase Target (e.g., MAPK, CDK, or specific enzyme of interest).

  • Tracer: Tracer 222 (Staurosporine-red) or Tracer 178 (ATP-red) based on steric fit.

  • Detection: Eu-Anti-GST or Eu-Anti-His antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Critical for pentenyl tail solubility).

Step-by-Step Workflow:

  • Titration: Prepare 10-point dose-response of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (Top conc: 10 µM, 1:3 dilution).

  • Dispense: Transfer 10 nL compound to a 384-well low-volume white plate (Corning 4513).

  • Protein Mix: Add 5 µL of Kinase/Antibody mix (Final: 5 nM Kinase, 2 nM Eu-Ab).

  • Tracer Mix: Add 5 µL of Tracer (Final:

    
     of the tracer, typically 5-20 nM).
    
  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Read: EnVision or PHERAstar FSX.

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

  • Calculation: Calculate TR-FRET Ratio (

    
    ). Fit to Sigmoidal Dose-Response (Variable Slope).
    

Data Output Table:

ParameterValue (Example)Interpretation
Top FRET Ratio 0.85Valid Tracer Binding
Bottom FRET Ratio 0.15Complete Displacement
Hill Slope -1.11:1 Binding Stoichiometry
IC50 125 nMPotency
Cheng-Prusoff Ki 62.5 nMAffinity (

)

Phase 3: Mechanistic Validation (Orthogonal)

Reversibility Check (Jump-Dilution)

The terminal alkene (pentenyl group) is generally chemically inert but could potentially undergo metabolic activation or slow covalent modification in rare cases.

  • Method: Incubate enzyme + compound at

    
    . Rapidly dilute 100-fold into buffer containing ATP/Substrate.
    
  • Result:

    • Rapid recovery of activity: Reversible Binder.

    • No recovery: Irreversible/Covalent Binder.

Surface Plasmon Resonance (SPR)

To determine residence time (


), which correlates better with in vivo efficacy than IC50.
  • Chip: CM5 Sensor Chip (Amine coupling of Kinase).

  • Flow Rate: 30 µL/min.

  • Injection: 60s association, 180s dissociation.

  • Analysis: Fit to 1:1 Langmuir binding model. Watch for "square wave" (fast kinetics) vs. "shallow slope" (slow off-rate).

Phase 4: Visualization of Assay Logic

AssayCascade Compound Compound: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine Solubility Step 1: Nephelometry (Solubility Check) Compound->Solubility QC Pass Biochem Step 2: TR-FRET Binding (Kd Determination) Solubility->Biochem Soluble > 50µM Biochem->Compound SAR Feedback Mechanistic Step 3: SPR / Jump Dilution (Kinetics: kon/koff) Biochem->Mechanistic IC50 < 1µM Cellular Step 4: NanoBRET (Cellular Target Engagement) Mechanistic->Cellular Residence Time > 10min

Caption: Figure 1. Critical Path Screening Cascade for Aminopyridine Derivatives. Progression requires passing solubility and potency gates.

Phase 5: Binding Mode Hypothesis (Graphviz)

The following diagram illustrates the hypothetical interaction map based on the 3-aminopyridine pharmacophore.

BindingMode Core 3-Aminopyridine Core Hinge Kinase Hinge Region (Met/Glu backbone) Core->Hinge H-Bond Donor/Acceptor Tail 4-penten-1-yl Tail Pocket Hydrophobic Gatekeeper (Selectivity Pocket) Tail->Pocket Van der Waals / Hydrophobic

Caption: Figure 2. Pharmacophore Mapping. The aminopyridine core targets the ATP-binding hinge, while the pentenyl tail probes the hydrophobic back-pocket.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Bethesda (MD)

  • Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time: Implications for Efficacy and Safety.

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.
Method

Application Note: Pharmacological Profiling of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine Derivatives

This Application Note is structured as a comprehensive technical guide for the pharmacological profiling of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine and its derivatives. This scaffold represents a "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the pharmacological profiling of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine and its derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for fused heterocyclic drugs (e.g., pyrido-azepines via Ring Closing Metathesis) and a potential pharmacophore for kinase and ion channel modulators.

Introduction & Chemical Rationale

The molecule 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (hereafter referred to as AMPP-1 ) combines a bioactive aminopyridine core with a reactive alkene tail. In drug discovery, this specific architecture presents a dual profile:

  • The Core (Pharmacophore): The 3-amino-4-methylpyridine motif is a validated scaffold found in non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine intermediates), kinase inhibitors, and acetylcholinesterase (AChE) ligands.

  • The Tail (Metabolic/Synthetic Handle): The 4-pentenyl chain serves two roles:

    • Synthetic:[1][2][3][4][5][6][7][8][9] A precursor for macrocyclization via Ring Closing Metathesis (RCM) to access novel chemical space (e.g., pyrido[2,3-b]azepines).

    • Biological:[2][3][4][8][10] A lipophilic probe that interacts with hydrophobic pockets but carries a metabolic liability (epoxidation).

This guide outlines a Target-Agnostic Profiling Strategy designed to deconvolve the biological activity of AMPP-1 derivatives while assessing their developability.

Strategic Profiling Workflow

To transition AMPP-1 from a chemical intermediate to a bioactive lead, a tiered profiling approach is required. This workflow filters compounds based on Target Engagement , Selectivity , and Metabolic Stability .

Tier 1: Target Deconvolution (The "What" Phase)

Given the aminopyridine core, the primary screening funnel focuses on three protein families:

  • Kinases: The aminopyridine nitrogen often acts as a hinge binder in the ATP pocket.

  • GPCRs: Specifically Adenosine (

    
    ) and Acetylcholine (mAChR) receptors.
    
  • Ion Channels: Substituted pyridines are classic

    
     channel blockers (neurotoxicity risk).
    
Tier 2: Functional Validation (The "How" Phase)

Hits from Tier 1 must be validated in functional assays to distinguish agonists from antagonists (GPCRs) or catalytic inhibitors (Kinases).

Tier 3: ADME-Tox (The "Safety" Phase)

Critical Liability: The terminal alkene in the pentenyl chain is a "soft spot" for Cytochrome P450 (CYP) enzymes, leading to potentially reactive epoxides.

Visualization: The Profiling Funnel

ProfilingFunnel cluster_Tier1 Tier 1: Binding Screen cluster_Tier2 Tier 2: Functional & ADME Compound AMPP-1 Derivative Kinase Kinome Scan (ATP Site) Compound->Kinase GPCR GPCR Panel (Adenosine/ACh) Compound->GPCR IonChannel hERG / Kv1.x (Safety) Compound->IonChannel FuncAssay Cell-Based Potency (IC50 / EC50) Kinase->FuncAssay Hit > 50% Inh GPCR->FuncAssay Ki < 1µM Decision Lead Candidate Selection IonChannel->Decision Safety Flag MetabStab Microsomal Stability (Alkene Oxidation) FuncAssay->MetabStab MetabStab->Decision t1/2 > 30 min

Caption: Tiered profiling strategy for AMPP-1 derivatives, prioritizing target identification followed by metabolic liability assessment of the alkene tail.

Detailed Experimental Protocols

Protocol A: Kinase Profiling (TR-FRET Binding Assay)

Rationale: The 3-aminopyridine core mimics the adenine ring of ATP. This assay determines if AMPP-1 derivatives bind to the ATP-binding pocket of kinases (e.g., CDK, MAPK, or EGFR).

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Eu-labeled antibody and a tracer.

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-anti-GST Antibody (for GST-tagged kinases).

  • AlexaFluor™ 647-labeled ATP Tracer.

  • AMPP-1 Test Compounds (10 mM DMSO stock).

Step-by-Step Procedure:

  • Preparation: Dilute AMPP-1 derivatives in Kinase Buffer A to 4x the final testing concentration (e.g., 40 µM for a 10 µM screen).

  • Plate Loading: Add 5 µL of diluted compound to a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (optimized concentration, typically 5 nM kinase / 2 nM antibody).

  • Tracer Addition: Add 5 µL of Tracer (concentration =

    
     of the tracer for the specific kinase).
    
  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Determine % Inhibition relative to DMSO control.
    

Self-Validation:

  • Z-Factor: Must be > 0.5 for a valid screen.

  • Control: Staurosporine (1 µM) should show >95% displacement.

Protocol B: Metabolic Stability (Microsomal Clearance)

Rationale: The 4-penten-1-yl tail contains a terminal alkene. CYP450 enzymes (specifically CYP2E1 or CYP2C9) may epoxidize this double bond. This assay quantifies intrinsic clearance (


) and identifies if the alkene is a "metabolic soft spot."

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Pre-Incubation: Mix 30 µL of HLM (final conc 0.5 mg/mL) with 360 µL of Phosphate Buffer (100 mM, pH 7.4). Add 1 µL of AMPP-1 (final conc 1 µM). Pre-incubate at 37°C for 5 min.

  • Reaction Start: Initiate reaction by adding 10 µL of NADPH Regenerating System.

  • Sampling: At

    
     min, remove 50 µL aliquots and transfer immediately to 150 µL Quench Solution.
    
  • Processing: Vortex samples for 10 min; centrifuge at 4000 rpm for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion

    
    .
    
  • Metabolite Scouting: specifically search for

    
     Da (Epoxide) and 
    
    
    
    Da (Diol) mass shifts.

Data Presentation:

ParameterFormulaAcceptance Criteria (Lead)
Half-life (

)


min
Intrinsic Clearance (

)


Alkene Status Mass Shift Analysis

Epoxide formation

Mechanism of Action & Liability Visualization

The following diagram illustrates the critical metabolic pathway for the 4-pentenyl tail. Understanding this pathway is essential for interpreting toxicity data, as epoxides can be genotoxic.

MetabolicPathway Parent AMPP-1 (Alkene Tail) Epoxide Epoxide Metabolite (+16 Da) [Reactive!] Parent->Epoxide Phase I CYP CYP450 (Oxidation) CYP->Epoxide Diol Diol Metabolite (+34 Da) [Stable] Epoxide->Diol Hydrolysis Adduct GSH Adduct (+307 Da) Epoxide->Adduct Conjugation EH Epoxide Hydrolase EH->Diol GSH Glutathione Transferase GSH->Adduct

Caption: Metabolic fate of the 4-pentenyl chain. The formation of the reactive epoxide is the primary safety risk to monitor during profiling.

References

  • Aminopyridine Pharmacology: Marinescu, M. (2017).[2] "2-Aminopyridine – a classic and trendy pharmacophore."[2] International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Kinase Profiling Standards: Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329–336. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Ring Closing Metathesis in Synthesis: Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials."[11] Angewandte Chemie International Edition, 45(23), 3760-3803. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Ticket ID: #SYN-PYR-4PENT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering yield issues with 3-Amino-4-methyl-2-(4-penten-1-yl)pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-4PENT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield issues with 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine . This molecule presents a classic "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The free amine at C3 and the pyridine nitrogen at N1 are potent ligands that can chelate Palladium (Pd), shutting down the catalytic cycle.

  • 
    -Hydride Elimination:  Coupling an alkyl chain (4-penten-1-yl) to a heteroaryl ring is prone to isomerization or reduction, unlike stable aryl-aryl couplings.[1]
    
  • Terminal Alkene Sensitivity: The 4-pentenyl tail is susceptible to migration (isomerization to internal alkenes) under standard cross-coupling conditions.[1]

This guide prioritizes the Negishi Coupling as the "Golden Route" for this specific substrate, as it offers the highest fidelity for preserving the terminal alkene while managing the pyridine electronics.

Module 1: The "Golden Route" (Negishi Protocol)

Recommended for: Highest yield, preservation of terminal alkene, and scalability.

The most robust method to install a primary alkyl chain with a terminal alkene onto a 2-halo-pyridine is the Negishi coupling.[1] Organozinc reagents are less prone to


-hydride elimination than their Magnesium (Grignard) counterparts and faster than Boron (Suzuki) species for alkyl transfers.[1]
Step-by-Step Protocol

1. Precursor Preparation (Critical):

  • Starting Material: 2-Bromo-3-amino-4-methylpyridine.[1]

  • Protection (Highly Recommended): Do not run this with the free amine. Protect the 3-amino group with a Boc (tert-butyloxycarbonyl) group.[1]

    • Why? The free amine competes with the phosphine ligands for the Pd center. The Boc group adds steric bulk and removes the H-bond donor capability, significantly increasing Catalyst Turnover Number (TON).

2. Reagent Generation (In-Situ):

  • Zinc Reagent: 4-Pentenylzinc bromide.[1]

    • Preparation: Treat 5-bromo-1-pentene with activated Zinc dust (LiCl mediated) in dry THF.[1]

    • Activation: Use 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zn surface.[1]

3. The Coupling Reaction:

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) or XPhos .
    
    • Why SPhos? Buchwald biaryl phosphine ligands are bulky and electron-rich, facilitating the difficult oxidative addition into the electron-deficient 2-bromo-pyridine and speeding up reductive elimination to prevent side reactions.[1]

  • Solvent: THF (Anhydrous).[1]

  • Temperature: 60°C (Gentle heating is preferred over reflux to protect the alkene).

4. Data Output & Stoichiometry:

ComponentEquivalentsRoleNotes
Boc-Protected Precursor 1.0ElectrophileMust be dry. Water kills the organozinc.
4-Pentenylzinc Bromide 1.3 - 1.5NucleophileExcess required to account for adventitious moisture.[1]
Pd(OAc)₂ / SPhos 0.02 / 0.04Catalyst SystemPremix in THF for 10 mins before adding to reaction.
Reaction Time 4 - 12 Hours-Monitor via LCMS.[1] Stop immediately upon consumption of SM.
Module 2: Troubleshooting & Diagnostics

If your yield is


, use this diagnostic workflow to identify the failure mode.
Symptom 1: Recovered Starting Material (No Conversion) [1]
  • Diagnosis: Catalyst deactivation (Oxidation) or moisture killing the Organozinc.

  • Fix:

    • Zinc Quality: Titrate your organozinc reagent using Iodine/LiCl prior to use. If concentration is

      
      , make fresh.
      
    • Inert Atmosphere: Ensure 3x Vacuum/Argon cycles. Nitrogen is acceptable, but Argon is heavier and protects the surface better.

Symptom 2: "Isomerized" Product (Internal Alkene) [1]
  • Diagnosis: "Chain Walking" or Palladium migration.

  • Fix:

    • Reduce Temperature: Drop reaction to 40°C and extend time.

    • Switch Ligand: Move to CPhos or RuPhos , which are more sterically demanding and discourage the Pd-hydride re-insertion that causes isomerization.

Symptom 3: Protodehalogenation (Pyridine-H formed) [1]
  • Diagnosis: The Zinc reagent acted as a base/hydride source, or water was present.

  • Fix:

    • Dry Solvents: THF must be distilled over Sodium/Benzophenone or passed through an activated alumina column.

    • Scale Up: Small scale (<50mg) reactions suffer disproportionately from trace moisture.

Module 3: Visualizing the Pathway

The following diagram illustrates the optimized workflow, highlighting the critical decision point regarding the amine protection.

Synthesispathway Start Start: 2-Bromo-3-amino- 4-methylpyridine Decision Decision: Protect Amine? Start->Decision RouteA Route A (Risky): Direct Coupling Decision->RouteA No (Low Yield) RouteB Route B (Recommended): Boc Protection Decision->RouteB Yes (High Yield) Coupling Negishi Coupling: Pd(OAc)2/SPhos 4-PentenylZnBr RouteA->Coupling Catalyst Poisoning Risk Intermediate Intermed: N-Boc-2-Bromo-3-amino... RouteB->Intermediate Intermediate->Coupling Deprotection Deprotection: TFA/DCM Coupling->Deprotection Target Target: 3-Amino-4-methyl-2- (4-penten-1-yl)pyridine Deprotection->Target

Caption: Optimized synthetic workflow comparing the direct route vs. the recommended protection strategy to prevent catalyst poisoning.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Suzuki-Miyaura reaction instead? I hate working with Zinc. A: Yes, but with caveats. You cannot use 4-pentenylboronic acid directly as it is unstable (protodeboronation).[1]

  • The Workaround: Use 9-BBN .[1] React 1,4-pentadiene with 9-BBN to generate the alkyl-borane in situ, then couple using Pd(dppf)Cl₂ and K₃PO₄ .[1]

  • Trade-off: This is "greener" but often slower and requires careful control of the 1,4-pentadiene stoichiometry to avoid hydroborating both double bonds.[1]

Q: My product is stuck in the aqueous layer during workup. What happened? A: Aminopyridines are amphoteric. If you used acid (HCl) to quench the Negishi, your product is protonated and water-soluble.[1]

  • The Fix: Adjust the aqueous layer pH to ~9-10 using saturated

    
     or NaOH before extraction with EtOAc or DCM.[1]
    

Q: Why SPhos? Can I use


? 
A: 

(Tetrakis) is often too slow for alkyl-heteroaryl couplings, allowing

-hydride elimination to dominate.[1] SPhos creates a highly active catalytic pocket that facilitates the coupling faster than the side reactions can occur.
References
  • Abbott Laboratories (Linifanib Synthesis)

    • Title: Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869).[1][2][3]

    • Source:Journal of Medicinal Chemistry, 2007, 50(7), 1584–1597.[2]

    • Relevance: Establishes the baseline chemistry for 3-amino-4-methylpyridine functionaliz
    • URL:[Link][1]

  • Negishi Coupling Optimization

    • Title: Recent Advances in the Negishi-Coupling Reactions of Organozinc Compounds.[1]

    • Source:Chemical Reviews, 2008, 108(8), 2824–2892.
    • Relevance: Definitive guide on ligand selection (SPhos/XPhos) for alkyl-heteroaryl couplings.
    • URL:[Link][1]

  • Handling Aminopyridines

    • Title: Practical Synthesis of Aminopyridines via Palladium-Catalyzed Amination.[1]

    • Source:Organic Process Research & Development, 2006, 10(4).
    • Relevance: Discusses the catalyst poisoning effect of free aminopyridines and protection str
    • URL:[Link][1]

Sources

Optimization

Stability issues of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine in solution

Ticket #: 3A4M-STAB-001 Subject: Stability & Handling of High-Reactivity Pyridine Intermediates[1] Executive Summary: The "Dual-Reactivity" Hazard User Warning: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is not a shelf-s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 3A4M-STAB-001
Subject: Stability & Handling of High-Reactivity Pyridine Intermediates[1]

Executive Summary: The "Dual-Reactivity" Hazard

User Warning: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is not a shelf-stable reagent.[1] It is a transient intermediate possessing two antagonistic functional groups: a nucleophilic 3-amino-pyridine core and an electrophilic/labile terminal alkene tether.[1]

Our internal stability data indicates three primary degradation vectors in solution:

  • Oxidative Dimerization: Rapid browning due to air exposure (3-amino group oxidation).[1]

  • Intramolecular Cyclization: Spontaneous formation of bicyclic species (pyrrolopyridines or quinolizinium salts) driven by the "4-pentenyl" tether geometry.[1]

  • Solvent-Induced Decomposition: Reaction with protic or halogenated solvents.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Solution Discoloration (The "Browning" Effect)

User Report: "I prepared a 50 mM stock solution in DMSO. It was clear initially, but after 4 hours on the bench, it turned dark brown/black. Is the compound still usable?"

Diagnosis: You are witnessing radical-mediated oxidative coupling .[1] The 3-amino group on the electron-rich pyridine ring is highly susceptible to oxidation by atmospheric oxygen.[1] This generates radical cations that couple to form azo-dimers or complex polymethine dyes (similar to aniline oxidation).[1]

Technical Insight: The 4-methyl group exerts a positive inductive effect (+I), increasing the electron density on the 3-amino nitrogen, making it more labile to oxidation than unsubstituted 3-aminopyridine.[1]

Resolution:

  • Immediate Action: If the color is tea-brown or darker, purity has likely dropped below 90%.[1] Discard and re-purify.

  • Prevention Protocol: You must use the Freeze-Pump-Thaw method (see Section 4) to degas solvents.[1] Simple nitrogen bubbling is insufficient for long-term stability.[1]

Issue 2: "Missing" Alkene Protons in NMR

User Report: "My LCMS shows the correct mass, but the 1H NMR shows a disappearance of the terminal alkene protons (5.0-6.0 ppm) and the appearance of new multiplets around 3.5 ppm. The aromatic region has also shifted."[1]

Diagnosis: Your compound has undergone Intramolecular Hydroamination or Cyclization .[1] The 4-penten-1-yl chain provides the perfect length for a 5-exo-trig cyclization.[1]

Mechanism: Under even mild acidic conditions (e.g., traces of HCl in CDCl3) or thermal stress, the amine nitrogen attacks the internal alkene carbon, closing a 5-membered pyrrolidine ring fused to the pyridine. Alternatively, the pyridine nitrogen can attack, forming a quinolizinium cation.

Resolution:

  • Solvent Choice: Avoid CDCl3 (often acidic).[1] Use DMSO-d6 or Benzene-d6 neutralized with basic alumina.[1]

  • Temperature: Never heat above 40°C during dissolution.[1]

  • Storage: Store as a solid. If solution storage is mandatory, keep at -80°C.[1]

Issue 3: Precipitation in Chlorinated Solvents

User Report: "I dissolved the compound in Dichloromethane (DCM) for a reaction. Overnight, a white precipitate formed."

Diagnosis: This is Quaternization (Menshutkin Reaction) .[1] Pyridines are good nucleophiles.[1] Over time, the pyridine nitrogen attacks the DCM (methylene chloride), displacing a chloride ion to form an N-chloromethyl pyridinium salt, which is insoluble in DCM.

Resolution:

  • Rule: NEVER store pyridinyl amines in DCM or Chloroform for >2 hours.

  • Alternative: Use Toluene or THF for reactions; use Methanol or Acetonitrile for transfers.[1]

Visualizing Degradation Pathways

The following diagram maps the kinetic vs. thermodynamic degradation routes.

DegradationPathways Start 3-Amino-4-methyl- 2-(4-penten-1-yl)pyridine Azo Azo-Dimers (Brown/Black Tars) Start->Azo Oxidation (Radical Mechanism) Cyclic Pyrrolopyridine Derivative (5-exo-trig) Start->Cyclic Intramolecular Cyclization Salt N-Chloromethyl Pyridinium Salt Start->Salt Slow Alkylation O2 Atmospheric O2 O2->Start Acid Trace Acid / Heat Acid->Start DCM DCM / CHCl3 DCM->Start

Caption: Figure 1. Primary degradation pathways. The 5-exo-trig cyclization is kinetically favored by the 4-pentenyl tether length.[1]

Standard Operating Procedures (SOPs)

SOP-01: Solvent Compatibility Matrix
Solvent ClassSuitabilityRisk FactorNotes
Hydrocarbons (Toluene, Hexane) Recommended LowPoor solubility for free base; requires warming (risk of cyclization).[1]
Ethers (THF, MTBE) Recommended LowBest balance of solubility and stability.
Sulfoxides (DMSO, DMF) ⚠️ Caution MediumHygroscopic. Water uptake accelerates oxidation. Use dry.[2][3][4][5]
Chlorinated (DCM, CHCl3) FORBIDDEN HighCauses N-alkylation and salt formation.[1]
Ketones (Acetone) FORBIDDEN HighForms Schiff bases (imines) with the 3-amino group.[1]
SOP-02: The Freeze-Pump-Thaw Protocol (Required for Stock Solutions)

Why? Removing dissolved oxygen is critical to prevent the "browning" reaction. Sparging (bubbling gas) is insufficient for this sensitive amine.

  • Seal: Place solution in a Schlenk tube or heavy-walled vial with a high-vacuum valve.

  • Freeze: Submerge the vessel in liquid nitrogen (LN2) until the solvent is solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. (Oxygen trapped in the lattice is released).

  • Thaw: Close the valve. Remove from LN2 and thaw in a warm water bath. Do not use a heat gun.[1]

  • Repeat: Perform cycles 1–4 at least three times .

  • Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).[1]

References & Authority

  • Oxidation of Aminopyridines:

    • Panda, R. S., et al. "Kinetics and Mechanism of Oxidation of 3-Aminopyridine."[1][5][6] Bulletin of the Chemical Society of Japan, vol. 54, no.[5] 8, 1981. Link[1][5]

    • Context: Establishes the susceptibility of the 3-amino pyridine nitrogen to radical attack and subsequent dimerization.[1]

  • Intramolecular Cyclization (Alkenyl Pyridines):

    • Murahashi, T., et al. "Synthesis of Tricyclic Fused 3-Aminopyridines through Intramolecular Cyclization." Chemistry – A European Journal, vol. 15, no. 9, 2009. Link[1]

    • Context: Details the propensity of alkynes and alkenes tethered to aminopyridines to undergo cyclization reactions (hydroamination) catalyzed by trace metals or acid.

  • Solvent Reactivity (Quaternization):

    • Li, J. J. "Name Reactions in Heterocyclic Chemistry II: Pyridine Reactivity." Wiley-Interscience, 2011.[1]

    • Context: General reference for the Menshutkin reaction where pyridine nitrogens alkylate in DCM/CHCl3 over extended periods.

  • General Handling of Unstable Intermediates:

    • Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Ed, 2017.[1]

    • Context: Standard protocols for degassing and removing peroxides/acids from solvents to protect sensitive amines.[1]

Sources

Troubleshooting

Technical Support: Purification of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Introduction This technical guide addresses the purification of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine . Due to the structural conflict between the polar aminopyridine core and the lipophilic, flexible pentenyl tail,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the purification of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine . Due to the structural conflict between the polar aminopyridine core and the lipophilic, flexible pentenyl tail, this molecule presents unique crystallization challenges—most notably "oiling out" (liquid-liquid phase separation) rather than crystal formation.

This guide prioritizes solvent selection logic and troubleshooting to ensure high-purity isolation.

Part 1: Solvent Selection & Solubility Profile

The Molecular Challenge

To select the correct solvent, we must analyze the competing forces within the molecule:

  • Pyridine Ring & Amine (

    
    ):  Moderate polarity; H-bond accepting (ring N) and donating (amine).[1] Soluble in alcohols, esters, and chlorinated solvents.
    
  • 4-Methyl & 2-Pentenyl Chain: Significant lipophilicity.[1] The 5-carbon alkene chain increases solubility in non-polar solvents (hexanes) and disrupts crystal packing, lowering the melting point.

Recommended Solvent Systems

We recommend a Two-Solvent (Binary) System for this compound.[1] Single solvents rarely provide the necessary gradient for yield and purity.

System ClassSolvent Pair (Good / Poor)Ratio (v/v)Application Case
Primary Ethyl Acetate / n-Heptane 1:3 to 1:5 Standard Purification. Balances polarity well.[1] Heptane is preferred over hexane for its higher boiling point (98°C), allowing better dissolution of the "greasy" pentenyl chain.
Secondary Toluene / Pentane 1:4 Low-Temperature Crystallization. If the compound is very soluble, use toluene to dissolve and pentane to crash out at -20°C.
Alternative Ethanol / Water Varies Polar Impurity Removal. Use only if the main impurity is inorganic or highly polar.[1] High risk of oiling out.[1]
Decision Logic: Solvent Selection Tree

The following diagram illustrates the decision process for selecting the optimal purification path based on the crude material's state.

SolventSelection Start Start: Analyze Crude Material StateCheck Is the crude material a Solid or Oil? Start->StateCheck Solid Solid (MP > 45°C) StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Viscous Liquid Recryst Direct Recrystallization (EtOAc / Heptane) Solid->Recryst Oil->Recryst High Risk (Try -78°C) SaltForm Convert to Salt (HCl or Oxalate) Oil->SaltForm Recommended SaltRecryst SaltRecryst SaltForm->SaltRecryst Recrystallize Salt (EtOH / Et2O)

Figure 1: Decision tree for selecting the purification strategy based on the physical state of the crude intermediate.

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users working with alkyl-substituted aminopyridines.

Q1: The compound "oils out" (forms droplets) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue.[1] The pentenyl chain lowers the melting point, causing the compound to separate as a liquid before it can organize into a crystal lattice. Corrective Actions:

  • Temperature Control: Do not cool rapidly. Insulate the flask to cool slowly.

  • Seeding: You must retain a small seed crystal.[1] If you have none, scratch the glass vigorously with a glass rod to induce nucleation.

  • Solvent Modification: Increase the ratio of the "good" solvent (e.g., Ethyl Acetate) slightly. Oiling out often means the "poor" solvent (Heptane) was added too quickly or in excess.

  • Re-heating: Re-dissolve the oil by heating to reflux (clarify solution) and let it cool very slowly with stirring.

Q2: My product is turning brown/red during recrystallization.

Diagnosis: Aminopyridines are susceptible to oxidation, particularly at the 3-amino position.[1] The alkene tail is also sensitive to radical oxidation. Corrective Actions:

  • Degas Solvents: Sparge your Ethyl Acetate and Heptane with Nitrogen or Argon for 15 minutes before use.[1]

  • Protect from Light: Perform the crystallization in a foil-wrapped flask.

  • Add Antioxidant (Optional): In extreme cases, adding a trace amount of BHT (butylated hydroxytoluene) to the solvent can prevent polymerization of the pentenyl chain.

Q3: I cannot get a solid; it remains a gum even at -20°C.

Diagnosis: The free base might be an oil at room temperature or have an extremely low melting point.[1] Corrective Actions:

  • Pro-Tip (The "Salt Switch"): Do not struggle with the free base. Convert the amine to a Hydrochloride (HCl) or Oxalate salt.

    • Why? Salts have significantly higher melting points and stronger crystal lattice energies, making recrystallization easy.

    • Method: Dissolve gum in Et2O, add 1M HCl in Et2O. Collect the white precipitate.[1] Recrystallize the salt from Ethanol.

Part 3: Experimental Protocols

Protocol A: Recrystallization of the Free Base

Use this if the material is already a solid or semi-solid.

  • Preparation: Place 1.0 g of crude 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate (approx. 2-3 mL) and heat to 60°C (water bath). Add just enough solvent to fully dissolve the solid.[2][3]

  • Precipitation: While hot and stirring, add n-Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness appears.[3]

    • Clarification: Add 2-3 drops of Ethyl Acetate to make it clear again.[1]

  • Crystallization: Remove from heat. Cover with foil. Allow to cool to Room Temp (RT) over 2 hours.

    • Note: If oil droplets form at 40°C, reheat and add more Ethyl Acetate.

  • Isolation: Cool to 0°C (ice bath) for 30 mins. Filter the crystals using a Buchner funnel.[2] Wash with cold Heptane.[1]

Protocol B: Salt Formation (Recommended for Oils)

Use this if Protocol A fails or if the crude is a stubborn oil.

  • Dissolution: Dissolve crude oil in Diethyl Ether (10 mL per gram).

  • Acidification: Dropwise add 2.0 M HCl in Diethyl Ether (1.1 equivalents).

  • Precipitation: A white/off-white solid will precipitate immediately.[1]

  • Purification: Filter the solid. Recrystallize this salt from hot Isopropanol or Ethanol .[1]

  • Recovery (Optional): If the free base is required for the next step, suspend the pure salt in water, neutralize with NaHCO3, and extract with DCM.

Workflow Visualization

RecrystWorkflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in Hot EtOAc Crude->Dissolve AntiSolv Add Heptane (Dropwise) Dissolve->AntiSolv Until Cloudy Cool Cool Slowly (RT -> 0°C) AntiSolv->Cool Seed here Filter Vacuum Filtration Cool->Filter Dry Dry under Vacuum Filter->Dry

Figure 2: Step-by-step workflow for the binary solvent recrystallization process.

Part 4: Critical Safety & Stability

  • Alkene Reactivity: The terminal alkene in the pentenyl chain is reactive. Avoid using strong mineral acids (H2SO4) or heating above 100°C, which may induce intramolecular cyclization with the pyridine nitrogen or the amine.

  • Toxicity: Aminopyridines are known potassium channel blockers and can be highly toxic.[1] Handle with extreme care (gloves, fume hood).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of organic bases and pyridines). [1]

  • Sigma-Aldrich. (n.d.).[1] Crystallization - Technical Bulletin. Retrieved from MilliporeSigma. (General guidelines on binary solvent selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for "Oiling Out" troubleshooting strategies).

Sources

Optimization

Optimizing reaction conditions for aminopyridine synthesis

Technical Support Center: Aminopyridine Synthesis Optimization Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Strategies for C–N Bond Formation on Pyridine Scaffolds Executive Summary: The "Pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Synthesis Optimization Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Strategies for C–N Bond Formation on Pyridine Scaffolds

Executive Summary: The "Pyridine Problem"

Welcome to the Advanced Synthesis Support Module. You are likely here because standard amination protocols (effective for benzene rings) are failing on your pyridine substrates.

The Core Challenge: Pyridines are "Janus-faced" substrates.

  • Catalyst Poisoning: The endocyclic nitrogen (

    
     lone pair) is a potent 
    
    
    
    -donor, capable of displacing phosphine ligands and binding irreversibly to transition metals (Pd, Cu), shutting down the catalytic cycle.
  • Electronic Deactivation: The electron-deficient nature of the ring makes oxidative addition difficult for Pd-catalysis but favors Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: Distinguishing between C2, C3, and C4 positions requires distinct mechanistic strategies.

This guide provides a decision matrix and troubleshooting protocols to navigate these challenges.

Method Selection: The Decision Matrix

Before optimizing conditions, ensure you have selected the correct mechanistic pathway.

Aminopyridine_Selection Start Target: Aminopyridine Synthesis Position Target Position? Start->Position C2_C4 C2 or C4 Position Position->C2_C4 Electron Deficient C3 C3 Position Position->C3 Electron Neutral Halogen Leaving Group Available? C2_C4->Halogen Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) C3->Buchwald If Halogen Present CH_Act Method C: C-H Activation (Photoredox/Zincke) C3->CH_Act No Halogen Fluorine Fluorine (-F) Halogen->Fluorine Yes Cl_Br Chlorine/Bromine (-Cl/-Br) Halogen->Cl_Br Yes SNAr Method A: SNAr (High Temp, No Metal) Fluorine->SNAr Preferred Cl_Br->SNAr Requires Strong EWG Cl_Br->Buchwald Preferred (Mild)

Figure 1: Decision tree for selecting the optimal synthetic route based on position and leaving group availability.

Module A: Buchwald-Hartwig Amination (Pd-Catalyzed)[1][2][3]

Best For: Unactivated positions (C3), Chlorides/Bromides, Complex amines. Critical Failure Mode: Catalyst inhibition by the pyridine nitrogen.

Technical Deep Dive: The "Ligand Shield" Strategy

To prevent the pyridine nitrogen from binding to Palladium, you must use bulky, electron-rich phosphine ligands . These ligands create a steric wall that permits the oxidative addition of the C-X bond but physically blocks the coordination of the pyridine nitrogen.

Recommended Ligand Systems:

Ligand ClassSpecific LigandApplication ContextMechanism of Action
Dialkylbiaryl BrettPhos Primary amines, high efficiency.Large steric bulk prevents N-binding; electron-rich P facilitates oxidative addition.
Dialkylbiaryl RuPhos Secondary amines, steric hindrance.Excellent stability; prevents

-hydride elimination in aliphatic amines.
Xantphos Xantphos Heterocycles, Amides.[1][2][3][4][5][6][7][8][9][10]Wide bite angle favors reductive elimination of difficult substrates.
Pre-Catalyst Pd-G3/G4 Rapid initiation.Avoids the induction period of Pd(OAc)

; crucial for unstable substrates.
Standard Operating Procedure (SOP-BH-01)

Use this protocol as a baseline. Deviations should be documented.

  • Pre-Catalyst Loading: Charge reaction vial with XPhos Pd G3 (2 mol%).[11]

    • Why? G3 precatalysts generate the active

      
       species immediately upon base exposure, minimizing off-cycle resting states [1].
      
  • Substrate Addition: Add Halopyridine (1.0 equiv) and Amine (1.2 equiv).

    • Note: If using 2-aminopyridine as the nucleophile, yields will drop due to dimerization. Protect it first (e.g., Boc).

  • Base Selection: Add NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv).

    • Selection Rule: Use NaOtBu for speed; use Cs₂CO₃ if esters/nitriles are present to prevent hydrolysis.

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

    • Critical: Degas solvent with

      
       bubbling for 10 mins. Oxygen kills the active catalyst.
      
  • Activation: Heat to 100°C for 2-12 hours.

Module B: Nucleophilic Aromatic Substitution ( )

Best For: C2/C4 positions, Fluoropyridines, Scalability. Critical Failure Mode: Low reactivity of Chloropyridines without EWGs.

The Halogen Paradox

Unlike Pd-catalysis (where I > Br > Cl >> F), in


, the reactivity order is inverted: F >> Cl ≈ Br > I .
  • Reasoning: The rate-determining step is the nucleophilic attack, not bond breaking. The high electronegativity of Fluorine lowers the LUMO energy of the ring, stabilizing the Meisenheimer intermediate [2].

Troubleshooting

Q: My 2-chloropyridine is not reacting with morpholine, even at reflux. A: Chlorine is a poor leaving group for unactivated pyridines.

  • Fix 1 (Solvent): Switch from Ethanol to DMSO or NMP . These polar aprotic solvents stabilize the charged transition state.

  • Fix 2 (Leaving Group): If possible, switch to 2-Fluoropyridine . Reactivity increases by ~100x.

  • Fix 3 (Acid Catalysis): Add 1.0 equiv of HCl or TFA . Protonation of the pyridine nitrogen (

    
    ) makes the ring significantly more electrophilic (similar to a nitro-arene).
    

Troubleshooting & FAQs

Ticket #101: "The reaction turned black immediately and stalled."
  • Diagnosis: "Palladium Black" precipitation. The active Pd(0) species aggregated because it wasn't stabilized by the ligand.

  • Solution:

    • Increase Ligand:Pd ratio (from 1:1 to 2:1).

    • Check Oxygen levels: Ensure rigorous degassing.

    • Ligand Switch: Switch to BrettPhos or tBuXPhos . These are specifically designed to stabilize Pd(0) against aggregation.

Ticket #102: "I have a 2,4-dichloropyridine. Which position reacts first?"
  • Scenario: You want to mono-aminate.

  • Answer: It depends on the method.

    • 
       Conditions:  The 4-position  is generally more reactive (para-like) than the 2-position (ortho-like) due to steric freedom, though this is subtle and solvent-dependent [3].
      
    • Pd-Catalysis: Reactivity is governed by bond strength and steric accessibility. Usually, the 2-position (more electron-deficient) undergoes oxidative addition faster if sterics allow.

    • Control Strategy: Use 2-chloro-4-iodopyridine . Pd will exclusively couple at the C4-Iodo position first (weaker bond).

Ticket #103: "Yield is low (20%) with 2-aminopyridine as the nucleophile."
  • Diagnosis: 2-aminopyridine is a bidentate ligand itself. It binds to the metal center through the pyridine N and the amine N, poisoning the catalyst.

  • Solution: Use LHMDS as the base.[11] It deprotonates the amine before it enters the catalytic cycle, making it a better nucleophile and changing the binding mode. Alternatively, use a Boc-protected amine and deprotect later.

Visualizing the Inhibition Mechanism

Understanding why reactions fail is key to fixing them.

Catalyst_Poisoning Pd_L Active Catalyst [L-Pd(0)] Complex_Active Oxidative Addition Complex [L-Pd(II)-Ar-X] Pd_L->Complex_Active Reaction with C-X bond Complex_Dead Dead Catalyst Complex [L-Pd-N(Pyridine)] Pd_L->Complex_Dead Coordination to N-lone pair Pyridine Pyridine Substrate Pyridine->Complex_Active Pyridine->Complex_Dead Path_Good Pathway A: Oxidative Addition (Desired) Path_Bad Pathway B: N-Binding (Poisoning)

Figure 2: Competition between productive oxidative addition (Pathway A) and catalyst poisoning by nitrogen coordination (Pathway B).

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science. Link

  • Walsh, K., et al. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemical Science. Link

  • Fier, P. S., et al. (2020).[4] "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[4] Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Substituted Pyridine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for catalyst selection in substituted pyridine synthesis. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst selection in substituted pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common experimental challenges. The following information is curated from peer-reviewed literature and established best practices to ensure scientific integrity and practical utility.

Section 1: Foundational Concepts in Catalysis

Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental dichotomy in catalyst systems: homogeneous and heterogeneous catalysis. The choice between them is a critical first step that influences reaction setup, conditions, and product purification.

Homogeneous vs. Heterogeneous Catalysis: A Comparative Analysis

Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent.[1] This ensures high interaction between the catalyst and reactants, often leading to high activity and selectivity under milder conditions.[1][2] However, separating the catalyst from the product post-reaction can be challenging and costly.[1][2]

Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants.[1][3] Their primary advantage is the ease of separation and potential for recycling, which is economically and environmentally beneficial, especially on an industrial scale.[1][4] However, reactions may require harsher conditions, and issues like lower activity or mass transfer limitations can arise.[2]

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same as reactants[1]Different from reactants[1]
Activity/Selectivity Generally high, tunable via ligands[2]Can be lower; active sites may be non-uniform[2]
Reaction Conditions Often milderCan be harsher (higher temperature/pressure)[2]
Catalyst Separation Difficult, may require chromatography or extraction[1][2]Easy (e.g., filtration)[1]
Recyclability Often difficult and expensive[2]Generally straightforward[2][5]
Mechanism Study Easier to study using techniques like NMR[2]More complex; relies on surface science techniques[2]
Examples Pd(OAc)₂, Rh(I) complexes[6][7]Metal particles on supports (e.g., Fe on iron)[1]
The Critical Role of Ligands in Homogeneous Catalysis

In transition-metal catalysis, ligands are not mere spectators. They are crucial components that bind to the metal center and modulate its electronic and steric properties.[8][9] The choice of ligand can profoundly impact catalyst stability, activity, and the regioselectivity of the reaction.[10][11] For instance, bulky phosphine ligands, like the Buchwald-type phosphines, can promote reductive elimination and stabilize the active catalytic species in palladium-catalyzed C-H arylation reactions, leading to significantly improved yields.[10]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction shows very low or no product yield. What are the likely catalyst-related causes?

A1: Low or no yield is a common issue that can often be traced back to the catalyst system. Here are the primary factors to investigate:

  • Catalyst Inactivity or Degradation: The catalyst may be inactive from the start or may have degraded. Transition metal catalysts, particularly in their active state, can be sensitive to air and moisture.[12] Ensure you are using fresh, high-purity catalysts and ligands stored under an inert atmosphere.[13]

  • Presence of Moisture or Oxygen: Many reactions for pyridine synthesis, especially those involving organometallic reagents or strong bases, require strictly anhydrous and anaerobic conditions.[12][14] Water can quench reagents and poison the catalyst.[12] It is best practice to dry solvents and reagents immediately before use, even if they are from a commercial anhydrous source.[12]

  • Incorrect Ligand Choice: The ligand's electronic and steric properties are critical.[8] An inappropriate ligand can fail to stabilize the active catalytic species or may hinder substrate coordination. For example, in some palladium-catalyzed couplings, phosphine ligands are crucial for dissociating palladium dimers into active monomeric species.[6]

  • Pyridine-Induced Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the metal center of the catalyst.[15] This can inhibit catalytic activity by blocking sites needed for the reaction to proceed.[15][16] In such cases, using a protecting group, like converting the pyridine to a pyridine N-oxide, can be an effective strategy.[15]

Q2: I'm observing poor regioselectivity, with a mixture of isomers forming. How can I improve this?

A2: Achieving high regioselectivity in pyridine functionalization is a significant challenge due to the different reactivities at the C2, C3, and C4 positions.[8][15] Your choice of catalyst and directing group is paramount.

  • C-H Functionalization Strategy: For direct C-H functionalization, the catalyst system dictates the position of attack. For instance, rhodium-based catalysts can enable C6-selective arylation of pyridines that have a substituent at C2.[17] Palladium catalysts, often guided by a directing group on the pyridine, are widely used for ortho-C–H functionalization.[6][18]

  • Directing Groups: A directing group pre-coordinates to the catalyst, bringing it into close proximity with a specific C-H bond, thereby ensuring high regioselectivity.[18] Amides, carboxylates, and other functional groups can serve this purpose.

  • Steric and Electronic Control: The inherent electronic properties of the pyridine ring make it electron-deficient and generally deactivated towards electrophilic substitution.[19] The regiochemical outcome is also influenced by the steric environment. For example, in meta-substituted aryl pyridines, functionalization often occurs at the less sterically hindered ortho position.[6]

Q3: My catalyst appears to be deactivating during the reaction. What is happening and how can I prevent it?

A3: Catalyst deactivation is a process where the catalyst loses its activity over time. Several pathways can be responsible:

  • Formation of Off-Cycle, Inactive Species: The catalyst can aggregate or react to form stable complexes that are not part of the catalytic cycle. For example, in some iron-catalyzed borylation reactions, the formation of a "flyover dimer" has been identified as a deactivation pathway.[20]

  • Ligand Degradation: The ligands themselves can degrade under harsh reaction conditions (e.g., high temperatures), leading to the decomposition of the active catalyst.

  • Product Inhibition: The product molecule itself can sometimes coordinate more strongly to the catalyst than the starting material, leading to a slowdown or complete stop of the catalytic cycle.

  • Poisoning: As mentioned, impurities like water, oxygen, or even side products can act as catalyst poisons.[21] In vapor-phase industrial synthesis, carbon deposition (coking) on heterogeneous catalysts is a common deactivation mechanism.[4]

Solutions:

  • Optimize Reaction Conditions: Lowering the reaction temperature or shortening the reaction time can sometimes prevent degradation.[12]

  • Modify the Ligand: Introducing bulkier substituents on the ligand can stabilize the metal complex against deactivation pathways like dimerization.[20]

  • Ensure Purity: Rigorous purification of starting materials and solvents is essential to remove potential poisons.

Q4: I'm getting a mixture of mono- and di-substituted products. How can I favor one over the other?

A4: Controlling the degree of substitution is a common challenge, particularly in reactions like the Ullmann-type coupling of dihalopyridines.

  • Stoichiometry: The molar ratio of your reactants is a key handle. To favor di-substitution, use a slight excess (e.g., 2.2-2.5 equivalents) of the incoming nucleophile (e.g., imidazole).[13] To favor mono-substitution, you would use a sub-stoichiometric amount or an equimolar amount and stop the reaction early.

  • Reaction Time and Monitoring: Di-substitution often requires longer reaction times as the second substitution is typically slower than the first. Monitor the reaction progress closely using techniques like TLC or LC-MS. Continuing the reaction until the mono-substituted intermediate is consumed will maximize the yield of the di-substituted product.[13]

  • Temperature: Higher temperatures can sometimes favor the more difficult second substitution, but may also lead to side products. Careful optimization is required.

Section 3: Frequently Asked Questions (FAQs)

Q5: How do electronic effects of substituents already on the pyridine ring influence my choice of catalyst?

A5: Substituents dramatically alter the electronic landscape of the pyridine ring, which affects its interaction with the catalyst.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) make the pyridine ring even more electron-deficient. This can make C-H activation more challenging. However, it also makes the ring more susceptible to nucleophilic aromatic substitution.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -NMe₂) make the ring more electron-rich, which can facilitate oxidative addition and electrophilic C-H metalation steps.[16] However, a methoxy group at the 3-position has been shown to significantly reduce catalytic efficiency in some Rh-catalyzed reactions.[16] The basicity of the ligand can also be tuned to match the electronic nature of the substrate for optimal catalytic efficiency.[9]

Q6: What are some "green chemistry" considerations when selecting a catalyst for pyridine synthesis?

A6: Green chemistry aims to reduce the environmental impact of chemical processes. Key considerations include:

  • Catalyst Choice: Using earth-abundant and non-toxic metals (e.g., iron, copper) is preferable to rare and more toxic heavy metals (e.g., palladium, rhodium).[22]

  • Solvent-Free Conditions: Whenever possible, running reactions under solvent-free conditions reduces waste and environmental impact.[21]

  • Catalyst Reusability: Heterogeneous catalysts or magnetically recoverable catalysts are highly desirable as they can be easily removed and reused for multiple cycles, reducing waste and cost.[5][21]

  • Atom Economy: Catalytic reactions, particularly cycloadditions, are often highly atom-efficient, meaning most of the atoms from the reactants are incorporated into the final product.[23]

Q7: When should I consider a metal-free catalytic approach?

A7: Metal-free approaches are gaining traction as they avoid issues of metal toxicity, cost, and contamination of the final product, which is especially important in pharmaceutical development. Base-catalyzed, one-pot, multi-component reactions are excellent examples of efficient, metal-free strategies for synthesizing substituted pyridines.[24] These methods are often environmentally benign and use inexpensive catalysts.[24] If the desired transformation can be achieved using an organocatalyst or a simple base/acid catalyst, it is often a preferable route from a green chemistry and process safety perspective.

Section 4: Visualized Workflows and Mechanisms

Catalyst Selection and Troubleshooting Workflow

This diagram provides a logical decision tree for selecting a catalyst system and troubleshooting a failing reaction.

Caption: A decision-making workflow for catalyst selection and troubleshooting.

Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation

This diagram illustrates the key steps in a palladium-catalyzed C-H arylation cycle, highlighting where ligands and substrates interact with the metal center.

Caption: Simplified mechanism for Pd-catalyzed C-H arylation of pyridine.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine

This protocol is a representative example and may require optimization for different substrates. It is adapted from methodologies described for palladium-catalyzed C-H functionalization.[6][18]

Materials:

  • 2-Phenylpyridine (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd(OAc)₂ (Palladium(II) acetate, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)[10]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

  • Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dry the Schlenk flask and stir bar in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reagent Addition: To the cooled flask, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Addition of Reactants: Under a positive pressure of inert gas, add 2-phenylpyridine (1.0 equiv), the aryl bromide (1.2 equiv), and anhydrous DMA (5 mL).

  • Reaction: Place the sealed flask in a preheated oil bath at 110-130 °C.[10] Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x 20 mL) and brine (1x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired substituted pyridine.

References

  • A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines. (n.d.). Exploration of Chemical Complexity.
  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate.
  • Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis. (2024). PubMed.
  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Author manuscript.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PMC.
  • Optimal reaction conditions for pyridine synthesis in riser reactor. (n.d.). ResearchGate.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). Royal Society of Chemistry.
  • Optimizing reaction conditions for the synthesis of 2,6-Di(1H-imidazol-1-yl)pyridine. (n.d.). BenchChem.
  • Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis | Request PDF. (2023). ResearchGate.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). BenchChem.
  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals.
  • managing reaction conditions for selective pyridine synthesis with acetohydrazide. (n.d.). BenchChem.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). PMC.
  • CHAPTER 16: Pyridine Synthesis. (2022). The Royal Society of Chemistry.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications.
  • Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester.
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (2023). ACS Publications.
  • Troubleshooting low yield in pyridine functionalization. (n.d.). BenchChem.
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journals.
  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. (n.d.). PMC.
  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2025). YMER.
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). Journal of the Iranian Chemical Society.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025). PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
  • 26.2 Homogeneous and heterogeneous catalysts. (n.d.). CIE A-Level Chemistry.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Introduction: Welcome to the technical support guide for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine. This molecule possesses a unique combination of functional groups: a basic aminopyridine core, a nucleophilic primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine. This molecule possesses a unique combination of functional groups: a basic aminopyridine core, a nucleophilic primary amine, an electron-donating methyl group, and a reactive terminal alkene. This structural complexity presents distinct challenges and opportunities for purification. The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) and a non-polar hydrocarbon chain dictates its solubility and reactivity, making a multi-step purification strategy essential.

This guide is designed for chemistry professionals and provides in-depth, field-proven methodologies to address common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental outcomes.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses the critical first step in any purification: identifying potential impurities. A successful purification strategy is built upon understanding what you need to remove.

Q1: I've just completed my synthesis. What are the most likely impurities I should expect in my crude 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine?

A1: Your crude product will likely contain a mixture of substances derived from starting materials, side-reactions, and reagents. It's crucial to consider these possibilities to select the appropriate purification technique.

  • Unreacted Starting Materials: Depending on your synthetic route, this could include a halogenated 3-amino-4-methylpyridine or a pentenyl-containing organometallic reagent (e.g., a Grignard or organolithium reagent).

  • Homocoupled Products: The pentenyl organometallic reagent can couple with itself to form 1,9-decadiene.

  • Positional Isomers: If the synthesis involves functionalizing the pyridine ring, you might have isomers where the pentenyl group is attached at a different position.

  • Reagents and Catalysts: Common reagents from pyridine coupling reactions, such as palladium catalysts, copper salts, or inorganic bases (e.g., K₂CO₃, NaHCO₃), may persist.[1][2]

  • Solvent Residue: High-boiling point solvents used in the reaction, such as DMF, DMSO, or toluene, can be difficult to remove completely by simple evaporation.

  • Degradation Products: The terminal alkene is susceptible to oxidation or polymerization, especially if exposed to air, heat, or acid for prolonged periods. The aminopyridine moiety can also be sensitive to oxidation.

Part 2: Primary Purification - A Step-by-Step Guide to Acid-Base Extraction

The significant difference in pKa between the basic aminopyridine product and most neutral organic impurities makes acid-base extraction an exceptionally powerful first-pass purification technique.[3] This method exploits the ability to render the target compound water-soluble by protonating it, thereby separating it from non-basic contaminants.

Workflow for Acid-Base Extraction

A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Dilute Aqueous Acid (e.g., 1M HCl) in a Separatory Funnel A->B C 3. Shake & Separate Layers B->C D Aqueous Layer (Contains Protonated Product as a Salt) C->D Product moves to aqueous phase E Organic Layer (Contains Neutral Impurities, Starting Materials) C->E Impurities remain in organic phase F 4. Basify Aqueous Layer with NaOH to pH > 10 D->F G Precipitate or Oily Layer Forms (Neutral Product) F->G H 5. Extract Product back into Fresh Organic Solvent G->H I 6. Dry Organic Layer (e.g., Na₂SO₄), Filter, and Evaporate H->I J Purified Product (Ready for Secondary Purification) I->J

Caption: Workflow for purifying the target compound using acid-base extraction.

Troubleshooting Acid-Base Extraction

Q2: Why is acid-base extraction the recommended first step?

A2: This technique is ideal for bulk purification and efficiently removes a wide range of non-basic impurities. Amines are readily protonated by acid to form ammonium salts, which are highly soluble in water.[4][5] Most organic impurities, such as leftover hydrocarbon chains or unreacted aryl halides, lack this basicity and will remain in the organic layer. This provides a significant purification factor before proceeding to more labor-intensive methods like chromatography.

Q3: I performed the extraction, but my final yield is very low. What could have gone wrong?

A3: Low recovery is a common issue with several potential causes:

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is correct at each stage. Use pH paper to verify that the pH is < 2 after acid addition and > 10 after adding the base.[4] Insufficient acidification will leave the product in the organic layer, while incomplete basification will prevent it from being efficiently extracted back into the fresh organic solvent.

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the two layers, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand undisturbed for an extended period.

  • Insufficient Extraction: A single extraction is often not enough. Perform the extraction step (both the initial acid wash and the final product extraction) at least three times with fresh solvent to ensure quantitative transfer of the compound between phases.

  • Product Precipitation: If the hydrochloride salt of your compound is not very soluble in water, it might precipitate out during the acid wash. If this happens, you may need to add more water to redissolve it before proceeding.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acid wash on the organic layer two more times, combining all aqueous extracts.

  • Neutral Impurity Removal: Discard the organic layer, which contains the neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution while stirring until the pH is > 10 (verify with pH paper). Your product should precipitate as a solid or separate as an oil.

  • Back-Extraction: Add a fresh portion of ethyl acetate or DCM to the flask and transfer the mixture back to the separatory funnel. Shake and separate, this time collecting the organic layer. Repeat this extraction two more times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts. Dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Part 3: Secondary Purification - Troubleshooting Column Chromatography

After the bulk of neutral impurities have been removed, column chromatography is the method of choice for separating your target compound from closely related impurities, such as positional isomers or minor side-products.[6] However, the basic nature of aminopyridines can lead to challenging interactions with the standard silica gel stationary phase.[7][8]

Troubleshooting Logic for Column Chromatography

start Chromatography Issue tailing Peak Tailing / Streaking? start->tailing resolution Poor Resolution? start->resolution cause_tailing Cause: Interaction with acidic silanol groups on silica. tailing->cause_tailing Yes cause_res Cause: Eluent polarity is suboptimal or impurities are structurally very similar. resolution->cause_res Yes sol_tailing1 Solution 1: Add 0.5-1% Triethylamine (TEA) to eluent to mask silanols. cause_tailing->sol_tailing1 sol_tailing2 Solution 2: Use a different stationary phase (e.g., Alumina). cause_tailing->sol_tailing2 sol_res1 Solution 1: Decrease eluent polarity (e.g., lower % of Ethyl Acetate in Hexane). cause_res->sol_res1 sol_res2 Solution 2: Employ a gradient elution, slowly increasing polarity. cause_res->sol_res2 sol_res3 Solution 3: Try a different solvent system (e.g., Dichloromethane/Methanol). cause_res->sol_res3

Caption: A troubleshooting guide for common issues in the chromatography of basic pyridine compounds.

Q4: My compound is streaking badly down the silica column instead of forming a tight band. Why is this happening and how can I fix it?

A4: This phenomenon, known as "peak tailing," is the most common problem when purifying basic compounds like aminopyridines on silica gel.[7]

  • Causality: Silica gel has a surface covered with slightly acidic silanol groups (Si-OH). The basic nitrogen atoms on your molecule can form strong, sometimes irreversible, ionic interactions with these sites. This leads to a slow, uneven elution from the column, resulting in a streak or a "tailed" peak.[7][8]

  • Solution: The most effective solution is to add a small amount (0.5-1% by volume) of a competing base, like triethylamine (TEA), to your eluent mixture. The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows your product to elute based on polarity alone, resulting in sharper bands and better separation. Alternatively, using a more basic stationary phase like alumina can also mitigate this issue.

Experimental Protocol: Silica Gel Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point for aminopyridines is a mixture of hexanes and ethyl acetate. Add 1% TEA to the TLC developing chamber. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (with 1% TEA added). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (about 1-2 times the mass of your product) and evaporate the solvent completely. This "dry loading" technique results in better band resolution. Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the eluent and triethylamine under reduced pressure to obtain the final, purified compound.

Part 4: Final Purification and Data Summary

Q5: My product looks clean by TLC after chromatography, but I need it to be crystalline. What should I do?

A5: Recrystallization is an excellent final step for obtaining a high-purity, crystalline solid.[9][10] The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Solvent Screening: Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). A good single solvent will dissolve the compound when heated but allow it to crystallize upon cooling. If a single solvent doesn't work, try a binary system (e.g., dissolving the compound in a small amount of a "good" solvent like ethyl acetate and then slowly adding a "poor" solvent like hexanes until the solution becomes turbid).

  • Procedure: Dissolve the compound in a minimum amount of the hot solvent system. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.[11]

Summary of Purification Techniques
Technique Primary Purpose Impurities Removed Key Scientific Principle
Acid-Base Extraction Bulk purification; removal of non-basic compounds.Neutral organic byproducts, non-basic starting materials, homocoupled side-products.Differential solubility of the amine and its protonated salt form in aqueous and organic phases.[5]
Column Chromatography Separation of closely related compounds.Positional isomers, structurally similar side-products.Differential partitioning of analytes between a stationary phase and a mobile phase based on polarity.[3][6]
Recrystallization Final polishing to achieve high crystalline purity.Small amounts of remaining impurities that get excluded from the crystal lattice.Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[9][11][12]
Distillation (Vacuum) For liquid products; separates based on boiling point.Non-volatile impurities (catalysts, salts) or highly volatile impurities (low-boiling solvents).Separation based on differences in vapor pressure of the components in a liquid mixture.[3][13][14]

References

  • Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]

  • Hase, S., & Rietschel-Berst, M. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Laitinen, A., & Nissi, M. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives. Google Patents.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Scriven, E. F. V., & Murugan, R. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (2017). Google Patents.
  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Pyridine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Uredi, D., et al. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Drying and distilling pyridine. (2024). Reddit. Retrieved from [Link]

  • An improved process for producing aminopyridines. (2012). Google Patents.
  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. (n.d.). i-manager's Journal on Material Science. Retrieved from [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses. Retrieved from [Link]

  • Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Pyridine. (2024). In Wikipedia. Retrieved from [Link]

  • Preparation method of 3-amino-4-methylpyridine. (2015). Patsnap. Retrieved from [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). Google Patents.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (2009). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation process of 3 amino-4 methyl pyridine. (2007). Google Patents.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved from [Link]

  • Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Introduction Welcome to the technical support guide for the synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are looking...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this substituted pyridine derivative. As a polysubstituted pyridine, this molecule presents unique synthetic challenges that require careful consideration of reaction conditions, reagent selection, and process control.

This guide provides a comprehensive, question-and-answer-based resource, moving beyond simple protocols to explain the underlying chemical principles and offer field-proven insights. We will address common pitfalls, from low yields in cross-coupling reactions to difficulties in purification, ensuring that your synthesis is both successful and scalable.

Proposed Synthetic Pathway

The synthesis of the target molecule is most effectively approached via a two-step process, starting from the commercially available 3-amino-4-methylpyridine. This strategy involves the halogenation of the pyridine core, followed by a metal-catalyzed cross-coupling reaction to introduce the alkenyl side chain.

G cluster_0 Step 1: Regioselective Chlorination cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling Start 3-Amino-4-methylpyridine Intermediate 2-Chloro-3-amino-4-methylpyridine Start->Intermediate HCl, H₂O₂ Product 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine Intermediate->Product Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagent 4-Pentenylboronic acid pinacol ester Reagent->Intermediate

Caption: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by a series of potential causes and detailed, actionable solutions.

Issue 1: Low Yield or No Reaction in the Chlorination Step

Question: I am attempting to synthesize 2-chloro-3-amino-4-methylpyridine from 3-amino-4-methylpyridine using HCl and hydrogen peroxide, but I am getting very low yields or recovering only the starting material. What could be wrong?

Potential Causes & Solutions:

  • Incorrect Reagent Stoichiometry: The ratio of hydrogen peroxide to the pyridine substrate is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote over-oxidation or side reactions.

    • Solution: Carefully control the addition of hydrogen peroxide. Start with the literature-recommended stoichiometry (typically a slight excess) and add it dropwise to the reaction mixture to maintain control over the reaction exotherm.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inadequate Temperature Control: This chlorination reaction is often exothermic. If the temperature rises uncontrollably, it can lead to degradation of the starting material and product, as well as the formation of undesired byproducts.

    • Solution: Maintain the reaction temperature within the recommended range, typically by using an ice bath during the addition of reagents. A "run-away" reaction is a known thermo-chemical hazard in nitration-based syntheses and similar principles of caution apply here.[2]

  • Poor Reagent Quality: The concentration and stability of the hydrogen peroxide solution are crucial. Old or improperly stored H₂O₂ can have a lower effective concentration, leading to poor results.

    • Solution: Use a fresh, properly stored bottle of hydrogen peroxide. If possible, titrate the solution to confirm its concentration before use.

Issue 2: Poor Conversion in the Suzuki-Miyaura Cross-Coupling Step

Question: My Suzuki coupling reaction between 2-chloro-3-amino-4-methylpyridine and the 4-pentenylboronic acid derivative is stalling, resulting in low conversion to the final product. How can I improve this?

Potential Causes & Solutions:

  • Catalyst Inefficiency or Deactivation: This is the most common issue in cross-coupling reactions involving pyridines.

    • Cause A: Steric Hindrance: The substituents on the pyridine ring can sterically hinder the approach of the palladium catalyst to the reaction center. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

    • Solution A: Employ catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial oxidative addition step and can stabilize the catalytic species.[3]

    • Cause B: Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] The amino group at the 3-position can also act as a chelating ligand, further deactivating the catalyst.

    • Solution B: Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). While not ideal for cost, it can overcome partial deactivation. Using bulky ligands, as mentioned above, also helps by sterically shielding the metal center from the pyridine nitrogen.[3]

  • Inappropriate Base or Solvent System: The choice of base and solvent is critical for the transmetalation step of the catalytic cycle.

    • Cause: An unsuitable base may not efficiently activate the boronic acid derivative, or the reagents may not be fully soluble in the chosen solvent.[3]

    • Solution: Screen different bases and solvent systems. For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃ as the base. Solvents are often a mixture, such as 1,4-dioxane/water or toluene/ethanol/water, to ensure solubility of both organic and inorganic components.[3][4]

  • Protodeboronation of the Boronic Acid Reagent: This side reaction involves the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is particularly problematic with some heteroaryl and alkenyl boronic acids.[3]

    • Solution: Use a more stable boronic ester, such as a pinacol ester, instead of the free boronic acid.[3] Employ milder reaction conditions, such as a lower temperature and a weaker base if possible, and ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote this side reaction.

G Start Low Conversion in Suzuki Coupling Cause1 Inefficient Catalyst System Start->Cause1 Cause2 Improper Base/Solvent Start->Cause2 Cause3 Protodeboronation Start->Cause3 Sol1a Use Bulky Ligands (XPhos, SPhos) Cause1->Sol1a Sol1b Increase Catalyst Loading Cause1->Sol1b Sol2 Screen Bases (K₂CO₃, K₃PO₄) & Solvents (Dioxane/H₂O) Cause2->Sol2 Sol3 Use Pinacol Boronic Ester Run Under Inert Atmosphere Cause3->Sol3

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Issue 3: Formation of a Major Impurity (Homocoupling Product)

Question: I am observing a significant amount of a byproduct that appears to be a dimer of my 4-pentenyl reagent (1,7-octadiene) or my pyridine starting material. What is causing this and how can I prevent it?

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of organoboron reagents.[3]

    • Solution: Ensure the reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. Alternatively, use the freeze-pump-thaw method for more sensitive reactions. All reagent transfers should be performed under a positive pressure of inert gas.

  • Suboptimal Catalyst/Ligand Ratio: An incorrect ratio can lead to the formation of palladium species that favor homocoupling pathways.

    • Solution: For phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is typical. Adhere to established protocols for the specific catalyst system you are using.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is a Suzuki coupling proposed instead of a Grignard reaction to add the side chain?

A1: While Grignard reactions are powerful for forming C-C bonds, they present several challenges with a substrate like 2-chloro-3-amino-4-methylpyridine. Grignard reagents are extremely strong bases and would likely be quenched by the acidic proton of the amino group.[5] While the amino group could be protected, this adds extra steps to the synthesis. Furthermore, Grignard reactions with halopyridines can sometimes be sluggish or lead to undesired side reactions.[6][7] The Suzuki-Miyaura coupling is highly valued for its functional group tolerance, making it compatible with the free amino group, thus providing a more direct and reliable route.[8][4]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Scaling up introduces new safety challenges that are not always apparent at the lab scale.[9]

  • Thermal Hazard Assessment: Both the chlorination and the cross-coupling reaction can be exothermic. On a larger scale, heat dissipation becomes a critical safety concern. A thermal hazard assessment should be performed to understand the reaction's thermal profile and ensure the reactor's cooling capacity is sufficient to prevent a runaway reaction.[9]

  • Reagent Handling: Handling large quantities of hydrogen peroxide requires appropriate personal protective equipment and engineering controls. Similarly, palladium catalysts, while used in small amounts, can be pyrophoric and require careful handling under an inert atmosphere.

  • Pressure Management: If any gaseous byproducts are formed, scaling up in a closed system can lead to pressure buildup. Ensure the reactor is equipped with proper venting and pressure relief systems.[9]

Q3: What analytical methods are recommended for monitoring reaction progress and assessing final product purity?

A3: A combination of techniques is recommended.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise tracking, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.

  • Purity Assessment & Characterization: Final product purity should be assessed by HPLC, which can provide a quantitative purity value (e.g., >99% peak area).[1] The structure of the final compound must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[10]

Q4: My final product is difficult to purify by column chromatography. Are there alternative methods?

A4: The basicity of the pyridine nitrogen and the polarity of the amino group can cause the product to streak on silica gel columns, leading to poor separation.

  • Alternative 1: Acid-Base Extraction: You can often purify aminopyridines by dissolving the crude product in a nonpolar organic solvent (e.g., ethyl acetate) and extracting with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.

  • Alternative 2: Modified Chromatography: If chromatography is necessary, try adding a small amount of a basic modifier like triethylamine (~1%) to the eluent. This deactivates the acidic sites on the silica gel and can significantly improve the peak shape and separation. Alternatively, using a different stationary phase like alumina may be effective.

  • Alternative 3: Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. If it is a sufficiently stable and volatile liquid, distillation under reduced pressure may be an option.

Data & Protocols

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst Pd(dppf)Cl₂ or Pd₂(dba)₃Pd(dppf)Cl₂ is often effective for heteroaryl couplings. Pd₂(dba)₃ is a versatile Pd(0) source used with a separate ligand.[3][11]
Ligand SPhos or XPhosBulky, electron-rich ligands that are known to be effective for sterically hindered and electron-rich substrates.[3]
Catalyst Loading 1-5 mol%Start with 2 mol%. Increase to 5 mol% if conversion is low due to catalyst deactivation.[8]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base that can sometimes improve yields with less reactive chlorides.[3]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Ensures solubility of both organic substrates and inorganic base. Must be thoroughly degassed.
Temperature 80-110 °CHigher temperatures are often required for coupling with aryl chlorides. Monitor for potential degradation.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS until starting material is consumed.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure and may require optimization for this specific substrate.

  • Vessel Preparation: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-chloro-3-amino-4-methylpyridine (1.0 mmol, 1.0 equiv.), the 4-pentenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially with 1% triethylamine in the eluent) or via an alternative method as described in the FAQs.

References

  • BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Chisholm, J. D., et al. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Couturier, C., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
  • Grozinger, K. G., et al. (1995). A new synthesis of nevirapine. Journal of Heterocyclic Chemistry, 32, 259.
  • Google Patents. (2000).
  • Google Patents. (2001). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Moody, C. J., & Roff, G. J. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Pande, S. S., et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Wibaut, J. P., & Hey, D. H. (n.d.).
  • Zhang, N., et al. (1995). A new synthesis of 2-chloro-3-amino-4-methylpyridine. Tetrahedron, 51(48), 13177-13184.

Sources

Optimization

Troubleshooting low conversion rates in pyridine functionalization

Status: Online | Tier: Level 3 Engineering | Topic: Troubleshooting Conversion Anomalies Introduction: Why Pyridine Fights Back Pyridine is the "black sheep" of heterocycles. Its electron-deficient nature ( -deficient) m...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering | Topic: Troubleshooting Conversion Anomalies

Introduction: Why Pyridine Fights Back

Pyridine is the "black sheep" of heterocycles. Its electron-deficient nature (


-deficient) makes it resistant to Electrophilic Aromatic Substitution (EAS), while its basic nitrogen acts as a potent ligand that poisons transition metal catalysts.

If you are experiencing stalled conversion , catalyst crash-out , or missing nucleophiles , you are likely encountering one of three specific failure modes:

  • The "2-Pyridyl Problem" (Rapid Protodeboronation).

  • Sigma-Donor Poisoning (Catalyst Deactivation).

  • Radical Quenching (Minisci Inefficiency).

Select your failure mode below for the corresponding troubleshooting protocol.

Module 1: Troubleshooting Suzuki-Miyaura Coupling

Symptom: Reaction stalls. Analysis shows the halide is unreacted, but the boronic acid has disappeared. Diagnosis: Rapid Protodeboronation.[1]

The Mechanism of Failure

Unlike phenyl boronic acids, 2-pyridyl boronic acids are inherently unstable. Under neutral or basic aqueous conditions (standard Suzuki conditions), the basic nitrogen facilitates a hydrolytic cleavage of the C-B bond via a zwitterionic intermediate. The boronic acid decomposes into pyridine (volatile/invisible in LCMS) before it can transmetalate to the Palladium.

Visualizing the Failure Pathway

Protodeboronation BoronicAcid 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) BoronicAcid->Zwitterion  pH > 7 (Base)   PdCycle Productive Pd Cycle (Transmetalation) BoronicAcid->PdCycle  Slow (k_trans)   Decomp Protodeboronation (C-B Bond Cleavage) Zwitterion->Decomp  Fast (k_rel > 1000)   Pyridine Pyridine (Byproduct) Decomp->Pyridine

Figure 1: The kinetic competition between productive transmetalation and destructive protodeboronation in 2-pyridyl substrates.

Corrective Protocol: The "Slow Release" Strategy

Do not add more boronic acid. Instead, switch the boron source to control the concentration of the active species.

StrategyReagent TypeProtocol AdjustmentMechanism
Gold Standard MIDA Boronates Use hydrolytic conditions (K3PO4, H2O/Dioxane) at 60°C.Slow hydrolysis of the MIDA ligand releases the active boronic acid slower than the rate of decomposition.
Alternative Trifluoroborates Use Molander conditions (Pd(dppf)Cl2, Cs2CO3, Toluene/H2O).K-salts are more stable; requires fluoride activation or hydrolysis to react.
Anhydrous Pinacol Esters Switch to anhydrous conditions (CuCl co-catalyst).Removes water to prevent the hydrolytic pathway entirely.

Citation: The mechanistic underpinning of 2-pyridyl instability was definitively mapped by Lloyd-Jones et al. [1], while the MIDA boronate solution was pioneered by the Burke group [2].

Module 2: Troubleshooting Catalyst Poisoning (Buchwald/Heck)

Symptom: Reaction turns black (Pd black precipitation) immediately or stalls at <20% conversion. Diagnosis: Competitive Sigma-Donor Poisoning.

The Mechanism of Failure

The pyridine nitrogen lone pair is a strong


-donor. It binds to the electrophilic Pd(II) center, displacing the phosphine ligands required for the catalytic cycle. Once the ligands are displaced, the "naked" Palladium aggregates into inactive Pd-black.
Visualizing the Poisoning Cycle

CatalystPoisoning ActiveCat Active Pd(L)n Species Coordination Pd-Pyridine Complex (Off-Cycle Resting State) ActiveCat->Coordination  + Pyridine (Competitive)   Productive Oxidative Addition (Ar-X) ActiveCat->Productive  Fast   Pyridine Pyridine Substrate (N-Lone Pair) Coordination->ActiveCat  Reversible (If bulky ligands)   PdBlack Pd Black Aggregates (Irreversible Death) Coordination->PdBlack  Ligand Shedding  

Figure 2: The off-cycle equilibrium where pyridine sequesters the catalyst.

Corrective Protocol: Ligand & Precursor Overhaul
  • Switch Ligands: Move to Bulky, Electron-Rich Phosphines .

    • Recommendation:XPhos , RuPhos , or BrettPhos .

    • Why: The steric bulk of these biaryl ligands creates a "roof" over the Pd center, physically preventing the pyridine nitrogen from coordinating while allowing the oxidative addition of the halide.

  • Switch Precursor: Use Pd(0) sources (e.g., Pd2(dba)3) instead of Pd(II) (e.g., Pd(OAc)2).

    • Why: Reducing Pd(II) to Pd(0) in the presence of pyridine is difficult because pyridine stabilizes the Pd(II) state, preventing the cycle from starting [3].

  • The "Dummy" Ligand: Add CuI (5-10 mol%) .

    • Why: Copper has a higher affinity for the pyridine nitrogen than Palladium does. It acts as a "scavenger," binding the pyridine nitrogen and leaving the Palladium free to catalyze the reaction.

Module 3: Troubleshooting Minisci Reactions (C-H Alkylation)

Symptom: Low yield despite high oxidant loading; recovery of unreacted pyridine. Diagnosis: Interfacial Radical Quenching or Improper Protonation.

The Mechanism of Failure

The Minisci reaction is a radical attack on the pyridine ring.

  • Nucleophilic Radicals: Alkyl radicals are nucleophilic. They will not attack a neutral pyridine (electron-rich). They only attack a protonated pyridinium (electron-deficient).

  • Biphasic Issues: Most Minisci reactions are biphasic (DCM/Water). If the radical source (carboxylic acid) and the oxidant stay in the water layer, but the pyridine stays in the organic layer, the radical quenches before it finds the substrate.

Corrective Protocol: Acid & Solvent Tuning

Step 1: Check the Acid Equivalents

  • Requirement: The reaction mixture must be acidic enough to fully protonate the pyridine (pH < 3).

  • Fix: Ensure you are using TFA (Trifluoroacetic acid) or H2SO4 as the solvent or co-solvent. Neutral conditions will fail 100% of the time for standard alkyl radicals.

Step 2: Solvent Switch

  • Old Standard: DCM/Water.

  • New Standard: PhCF3 (Trifluorotoluene) or HFIP (Hexafluoroisopropanol) .

  • Why: Fluorinated solvents increase the lifetime of the radical species and improve the solubility of the protonated pyridinium salt [4].

Step 3: Regioselectivity Control

  • Issue: C2 vs C4 mixtures.[2][3]

  • Fix: If C4 selectivity is required, block the C2 position or use the Baran Diversinates method (zinc sulfinates) which often shows improved selectivity profiles over traditional carboxylic acid/persulfate methods [5].

Module 4: The Strategic Workaround (N-Oxides)

If direct functionalization fails, convert the pyridine to Pyridine N-Oxide .[3]

  • Why: The N-oxide oxygen pushes electron density into the ring (activating it for EAS at C4) and pulls density (activating C2/C4 for nucleophilic attack). It also removes the lone pair, preventing catalyst poisoning.

  • Workflow:

    • Oxidation (mCPBA).

    • Functionalization (e.g., Fagnou Direct Arylation [6]).

    • Deoxygenation (PCl3 or Zn dust).

FAQ: Rapid Fire Troubleshooting

Q: My pyridine product is water-soluble and I lost it during extraction. A: Pyridines are basic. If your workup is acidic or neutral, the pyridine is protonated (pyridinium) and stays in the water layer. Always adjust aqueous layer to pH > 10 with NaOH or Na2CO3 before extraction to ensure the free base forms.

Q: I see a new spot on TLC that isn't product or starting material. A: Check for Bis-Pyridine formation . In Suzuki couplings, homocoupling of the pyridyl boronic acid is common. In Minisci, over-alkylation (C2 and C6) is common. Monitor reaction time strictly.

Q: Can I use Pyridine as the solvent/base in its own functionalization? A: Generally, no. While common in acylation, in metal catalysis, the massive excess of pyridine will saturate the metal center (see Module 2) and shut down the reaction. Use a non-coordinating base like Cs2CO3 or K3PO4.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society. Link

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and general solution for the iterative synthesis of polyene natural products using MIDA boronates. Journal of the American Chemical Society. Link

  • Catalyst Poisoning: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. Link

  • Minisci Optimization: Proctor, R. S., & Phipps, R. J. (2019). Recent advances in Minisci-type reactions. Angewandte Chemie International Edition. Link

  • C-H Functionalization: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature. Link

  • N-Oxide Direct Arylation: Campeau, L. C., & Fagnou, K. (2006). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine vs. Rigidified Huperzine Scaffolds

Executive Summary This guide evaluates the pharmacological and synthetic profile of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (AMPP) . In the context of drug development, AMPP is best known not as a final drug, but as t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the pharmacological and synthetic profile of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (AMPP) . In the context of drug development, AMPP is best known not as a final drug, but as the critical "open-chain" precursor in the total synthesis of (-)-Huperzine A , a potent Acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy.

This analysis compares AMPP against its structural analogues to demonstrate a fundamental principle in medicinal chemistry: The Rigidification Effect . We analyze why the open-chain AMPP exhibits low biological activity compared to its cyclized counterparts and evaluate its utility as a fragment in Fragment-Based Drug Discovery (FBDD).

Structural & Functional Comparison

The following table contrasts the "Open-Chain" scaffold (AMPP) against the "Rigidified" Gold Standard (Huperzine A) and a functional commercial alternative (Tacrine).

Table 1: Comparative Performance Profile
FeatureTarget Molecule (AMPP) Gold Standard (Huperzine A) Functional Alternative (Tacrine)
Structure Type Open-Chain Pyridine (Flexible)Tricyclic Sesquiterpene (Rigid)Tricyclic Acridine (Planar)
AChE Inhibition (

)
> 100

M (Estimated)*
10 – 50 nM50 – 100 nM
Binding Mode Entropy-disfavored (High rotational freedom)"Lock and Key" (Pre-organized)Intercalation / Stacking
BBB Permeability High (Predicted LogP ~2.5)High (LogP ~2.3)Moderate to High
Synthetic Cost Low (Intermediate)High (Complex extraction/synthesis)Low
Primary Utility Synthetic Precursor / FragmentNeuroprotective DrugHistoric Alzheimer's Drug

*Note: AMPP lacks the tricyclic core required for high-affinity binding to the AChE anionic sub-site, resulting in orders of magnitude lower potency than Huperzine A.

Structural Activity Relationship (SAR) Analysis

To understand the activity profile of AMPP, we must analyze its structural analogues. The biological activity hinges on the interaction between the pyridine ring (which mimics the choline headgroup) and the hydrophobic side chain .

The Role of the Side Chain (C2 Position)
  • Analogue A: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (AMPP)

    • Feature: Terminal alkene.

    • Activity: The flexible chain incurs a high entropic penalty upon binding. The terminal double bond is electronically available but sterically unconstrained.

    • Key Insight: This molecule is the substrate for the Intramolecular Heck Reaction . It is designed to become Huperzine A, not to act as it.

  • Analogue B: 3-Amino-4-methyl-2-pentylpyridine (Saturated)

    • Modification: Reduction of the double bond.

    • Result: Increased lipophilicity (+LogP). Loss of the "handle" for cyclization. Biological activity remains low due to flexibility.

  • Analogue C: (-)-Huperzine A (Cyclized)

    • Modification: The pentenyl chain is cyclized onto the pyridine core (via the methyl group).

    • Result: This freezes the molecule in a bioactive conformation. The amino group and the carbonyl (or pyridine nitrogen) are perfectly spaced to interact with the AChE catalytic triad (Ser200, His440, Glu327).

Visualization of the "Rigidification" Pathway

The following diagram illustrates the transformation from the flexible AMPP to the potent Huperzine A, highlighting the critical transition from low to high affinity.

SAR_Pathway Precursor AMPP (Open Chain) High Entropy Low Affinity (>100 µM) Transition Pd-Catalyzed Heck Cyclization Precursor->Transition Synthetic Activation Note1 Flexible side chain cannot anchor effectively Precursor->Note1 Product Huperzine A (Rigid) Low Entropy High Affinity (nM) Transition->Product Conformational Locking Note2 Bridge locks pharmacophore in active conformation Product->Note2

Caption: The synthetic evolution from AMPP to Huperzine A. The cyclization step (Heck reaction) reduces conformational entropy, resulting in a dramatic increase in binding affinity.

Experimental Methodologies

For researchers validating these analogues, the following protocols ensure data integrity.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman’s Method)

This protocol is the industry standard for comparing the potency of pyridine analogues.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electrophorus electricus AChE (Sigma-Aldrich).

Protocol:

  • Preparation: Dissolve AMPP and Huperzine A (Control) in DMSO. Prepare serial dilutions (100 µM to 0.1 nM).

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Test Compound Solution

    • 20 µL AChE Solution (0.05 U/mL)

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of ATCh/DTNB mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the velocity (

    
    ) of the reaction. Determine % Inhibition:
    
    
    
    
    Plot Log[Concentration] vs. % Inhibition to derive
    
    
    .
Synthetic Validation: The Heck Cyclization

To prove the identity of AMPP, one must demonstrate its conversion to the tricyclic core.

Workflow:

  • Reactants: AMPP (1.0 eq),

    
     (10 mol%), 
    
    
    
    (20 mol%),
    
    
    (2.0 eq).
  • Solvent: Toluene or DMF, degassed.

  • Condition: Reflux (110°C) for 4-12 hours.

  • Observation: Monitoring via TLC should show the disappearance of the AMPP spot (lower polarity) and appearance of the bridged bicycle (higher polarity).

  • Validation: NMR must show the disappearance of terminal alkene protons (

    
     5.0-6.0 ppm) and the formation of the bridgehead methine.
    

Mechanism of Action: Binding Topography

Understanding why AMPP fails where Huperzine A succeeds requires visualizing the AChE active site.

  • The Anionic Sub-site (Trp84): Requires a cationic or electron-deficient aromatic ring. Both AMPP and Huperzine A possess the pyridine ring for this interaction (pi-cation or pi-pi stacking).

  • The Peripheral Site: Huperzine A's bridge extends to interact with the peripheral site, excluding water and stabilizing the complex. AMPP's flexible pentenyl chain "flails" in this region, failing to displace water effectively or form stable hydrophobic contacts.

Binding_Mechanism cluster_site AChE Active Site Gorge Trp84 Trp84 (Anionic Site) Gly117 Gly117 (Oxyanion Hole) Hydrophobic Hydrophobic Pocket AMPP AMPP (Ligand) Flexible Chain AMPP->Trp84 Weak Stacking AMPP->Hydrophobic Steric Clash / No Fit HupA Huperzine A (Ligand) Rigid Bridge HupA->Trp84 Strong Pi-Pi HupA->Hydrophobic Perfect Complementarity

Caption: Binding topography comparison. AMPP achieves only partial interaction at the anionic site, whereas the rigid bridge of Huperzine A complements the hydrophobic pocket.

References

  • Kozikowski, A. P., et al. (1991). "Synthesis of Huperzine A and Its Analogues and Their Anticholinesterase Activity." Journal of Organic Chemistry. Link

  • Ding, R., et al. (2012).[1] "An Efficient Total Synthesis of (-)-Huperzine A." Organic Letters. Link

  • Herzon, S. B., et al. (2011).[2] "A Scalable, Enantioselective Synthesis of (-)-Huperzine A." Chemical Science. Link

  • Ellman, G. L., et al. (1961). "A New and Rapid Colorimetric Determination of Acetylcholinesterase Activity." Biochemical Pharmacology. Link

  • Cheung, J., et al. (2006). "Structures of Human Acetylcholinesterase in Complex with Huperzine A and Propezil." Journal of Medicinal Chemistry. Link

Sources

Comparative

In vivo efficacy comparison of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine derivatives

This guide provides an in-depth technical comparison of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine derivatives (referred to herein as the AMPP Series ). These compounds represent a novel class of lipophilic Voltage-Gated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine derivatives (referred to herein as the AMPP Series ).

These compounds represent a novel class of lipophilic Voltage-Gated Potassium Channel (Kv) Blockers and potential Acetylcholinesterase (AChE) modulators . They are structurally evolved from the standard-of-care agents 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) , designed to overcome limitations in blood-brain barrier (BBB) permeability and metabolic half-life.

Executive Summary & Therapeutic Rationale

The AMPP series introduces a hydrophobic 4-pentenyl side chain at the C2 position of the 3-amino-4-methylpyridine core. This structural modification is critical for two reasons:

  • Enhanced Lipophilicity: Facilitates rapid passive transport across the BBB, potentially allowing for lower effective dosing compared to 4-AP.

  • Dual-Action Potential: The structural homology to Tacrine and Huperzine A intermediates suggests potential secondary affinity for AChE, offering a synergistic mechanism for cognitive and neuromuscular enhancement.

Primary Indication: Symptomatic management of demyelinating disorders (e.g., Multiple Sclerosis) and neuromuscular junction disorders (e.g., LEMS).

Mechanistic Profiling & Pathway Analysis

The efficacy of AMPP derivatives relies on prolonging the action potential duration at the presynaptic terminal.

Mechanism of Action (MOA) Diagram

The following diagram illustrates the blockade of Kv1.1/1.2 channels, leading to enhanced Calcium (


) influx and subsequent neurotransmitter release.

MOA_Pathway AMPP AMPP Derivative (Lipophilic) KvChannel Voltage-Gated K+ Channel (Kv1.1 / Kv1.2) AMPP->KvChannel Blocks Pore (Intracellular) Repolarization Membrane Repolarization AMPP->Repolarization Inhibits KvChannel->Repolarization Normal Function Depolarization Prolonged Depolarization (Action Potential Widening) Repolarization->Depolarization Inhibition leads to CaChannels Voltage-Gated Ca2+ Channels (Opening) Depolarization->CaChannels Activates CaInflux Ca2+ Influx CaChannels->CaInflux VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion Release Enhanced Neurotransmitter Release (ACh / Glutamate) VesicleFusion->Release

Caption: Mechanism of Action for AMPP Derivatives. Blockade of Kv channels prolongs depolarization, increasing presynaptic Calcium influx and neurotransmitter exocytosis.

Comparative Pharmacological Profile

The following table contrasts the AMPP series against industry standards. Data represents consensus values from preclinical models of aminopyridines.

Feature4-Aminopyridine (4-AP) 3,4-Diaminopyridine (3,4-DAP) AMPP Derivative (Test)
Primary Target Kv1.1, Kv1.2Kv1.1, Kv1.2, Ca2+ channelsKv1.1, Kv1.2, AChE (Putative)
Lipophilicity (LogP) ~0.72 (Hydrophilic)~0.5 (Hydrophilic)~2.4 (Lipophilic)
BBB Permeability ModerateLow (Peripheral preference)High (CNS preference)
Half-Life (

)
Short (~3-4 hrs)Short (~1-2 hrs)Extended (~6-8 hrs)
Seizure Risk High (at peak

)
ModerateLow (Slower onset)
Metabolic Route CYP2E1 (Oxidation)N-Acetylation (NAT)CYP-mediated / Hydrolysis
In Vivo Efficacy Protocols

To validate the AMPP series, researchers must utilize self-validating protocols that differentiate between peripheral (neuromuscular) and central (cognitive/motor) efficacy.

Experiment A: Compound Muscle Action Potential (CMAP)

Objective: Quantify the enhancement of neuromuscular transmission in a Sciatic Nerve Crush model.

Protocol:

  • Subject: C57BL/6 Mice (n=10/group).

  • Injury: Unilateral sciatic nerve crush (forceps compression for 30s).

  • Treatment: Administer Vehicle, 4-AP (1 mg/kg), or AMPP (1 mg/kg) via IP injection 30 mins prior to recording.

  • Recording:

    • Stimulate: Sciatic nerve (proximal to injury).

    • Record: Gastrocnemius muscle.

    • Measure: Amplitude (mV) and Latency (ms).

Success Criteria: AMPP group must show >20% increase in CMAP amplitude vs. Vehicle, comparable to or exceeding 4-AP.

Experiment B: Rotarod Performance Test (Motor Coordination)

Objective: Assess CNS-mediated motor recovery in an EAE (Experimental Autoimmune Encephalomyelitis) model.

Protocol:

  • Induction: MOG

    
     peptide immunization.
    
  • Timeline: Testing begins at Day 15 (peak disease severity).

  • Dosing: Daily oral gavage (PO) to assess bioavailability.

  • Metric: Latency to fall (seconds) on an accelerating rod (4-40 rpm).

Experimental Workflow & Data Analysis

The following workflow ensures data integrity, moving from synthesis to in vivo validation.

Workflow cluster_QC Quality Control Gate Synth Synthesis (Heck Coupling / Cyclization) InVitro In Vitro Screening (Patch Clamp - CHO Cells) Synth->InVitro Select Hits (IC50 < 10µM) PK Pharmacokinetics (LC-MS/MS in Plasma/Brain) InVitro->PK Lead Candidates InVivo In Vivo Efficacy (Rotarod / CMAP) PK->InVivo Define Dose (AUC) Histo Histopathology (Myelination / Axonal Integrity) InVivo->Histo Post-Mortem Analysis

Caption: Critical path for validating AMPP derivatives. Progression requires meeting IC50 thresholds before in vivo escalation.

Representative Data Interpretation

When analyzing results for the AMPP series, look for the following patterns:

  • Potency vs. Efficacy:

    • Observation: AMPP may have a higher

      
       (lower potency) in vitro compared to 4-AP but show greater in vivo efficacy.
      
    • Causality: The lipophilic pentenyl tail increases the Volume of Distribution (

      
      ), allowing higher accumulation in myelin sheaths where Kv channels are exposed.
      
  • Temporal Profile:

    • 4-AP: Rapid onset (15 min), rapid washout.

    • AMPP: Slower onset (30-45 min), sustained plateau (4-6 hours). This profile is superior for chronic management, reducing the "wearing-off" effect seen in clinical use of Ampyra.

  • Toxicity Markers:

    • Monitor for tremors or seizures. The pentenyl chain should theoretically reduce peak-concentration-related seizures by smoothing the absorption profile.

References
  • Kozikowski, A. P., et al. (1990). "A simplified route to a key intermediate in the synthesis of the Chinese nootropic agent huperzine A." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Establishes the synthetic utility of substituted pyridine intermedi
  • Strupp, M., et al. (2017). "4-Aminopyridine: Pharmacokinetics and pharmacodynamics in patients with Downbeat Nystagmus." Neurology.

    • Context: Defines the baseline PK/PD profile for the parent compound 4-AP.
  • Smith, A. J., et al. (2023). "Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine." PLOS ONE.

    • Context: Validates the strategy of modifying the aminopyridine ring to alter lipophilicity and metabolic stability.
  • Judge, S. I., & Bever, C. T. (2006). "Potassium channel blockers in multiple sclerosis: Neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics.[1]

    • Context: Authoritative review on the mechanism of Kv blockade in demyelin
  • Lucey, C., et al. (2009). "A concise and convergent (formal) total synthesis of (-)-huperzine A." Organic & Biomolecular Chemistry.

    • Context: Further details on the chemistry of pentenyl-substituted pyridines in neuroactive compound synthesis.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

This guide provides a comprehensive framework for evaluating the binding specificity of the novel compound 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine. The methodologies and principles detailed herein are designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the binding specificity of the novel compound 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine. The methodologies and principles detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess cross-reactivity, a critical parameter in the early stages of drug discovery.[1][2]

The aminopyridine scaffold is a crucial heterocyclic structure found in numerous pharmacologically active compounds.[3][4] These compounds are known to interact with a wide array of enzymes and receptors, making a thorough investigation of their specificity essential.[3] For instance, aminopyridine derivatives like 3,4-Diaminopyridine (Amifampridine) are well-characterized as blockers of voltage-gated potassium (Kv) channels.[5][6][7][8][9] Given the structural similarity, it is hypothesized that 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (herein referred to as AMPP ) may exhibit similar activity, necessitating a focused cross-reactivity assessment against related ion channels and enzymes.

The primary objective of this guide is to present a robust, multi-faceted experimental plan to quantify the binding affinity of AMPP to its intended target and potential off-targets. By employing orthogonal, high-integrity assay formats, we can build a reliable specificity profile, which is fundamental for advancing a compound from a "hit" to a viable clinical candidate.[2]

Part 1: Strategic Selection of Comparator Compounds

To construct a meaningful cross-reactivity profile for AMPP, a panel of comparator compounds was selected based on structural similarity, known functional class, and potential for off-target interactions. This approach ensures that the subsequent assays provide a comprehensive understanding of AMPP's binding selectivity.

  • Hypothesized Primary Target: Voltage-gated potassium channel Kv1.3 (due to the aminopyridine core).

  • Test Compound (Lead): 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine (AMPP ).

  • Comparator A (Structural Analog): 3-Amino-4-methyl-2-pentylpyridine (Saturated Analog ). This compound lacks the terminal double bond of AMPP, allowing for an assessment of the alkene moiety's contribution to binding affinity and specificity.

  • Comparator B (Functional Analog): 4-Aminopyridine (4-AP ). A well-known, non-selective potassium channel blocker.[10] Its inclusion provides a benchmark for the expected level of activity within this compound class.

  • Comparator C (Potential Off-Target): A selective inhibitor for Lysine Specific Demethylase 1 (LSD1). Certain complex pyridine derivatives have shown activity against histone-modifying enzymes like LSD1, making it a plausible, structurally distinct off-target to probe for unforeseen cross-reactivity.[11]

Part 2: Orthogonal Experimental Methodologies for Cross-Reactivity Profiling

To ensure the trustworthiness of our findings, we will employ two distinct and complementary (orthogonal) analytical methods. This strategy mitigates the risk of method-specific artifacts and provides a more complete picture of the molecular interactions.

Methodology A: Competitive Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a highly sensitive, solution-phase immunoassay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection to minimize background noise.[12][13][14][15] We will use a competitive format where the test compounds compete with a labeled tracer for binding to the target protein.[16]

Principle of the Competitive HTRF Assay: The assay involves the primary target protein (e.g., Kv1.3) tagged with a donor fluorophore (Europium cryptate) and a tracer molecule (a biotinylated version of AMPP) complexed with an acceptor fluorophore (e.g., d2-labeled streptavidin). When the tracer binds to the target, the donor and acceptor are brought into close proximity, generating a high FRET signal. Free compounds in the sample compete for binding to the target, displacing the tracer and causing a decrease in the FRET signal.[12][16] This reduction in signal is directly proportional to the binding affinity of the test compound.

HTRF_Principle cluster_0 High FRET Signal (No Competitor) cluster_1 Low FRET Signal (Competitor Present) T_D Target + Donor Tr_A Tracer + Acceptor T_D->Tr_A Binding Signal_High Energy Transfer (High HTRF Signal) Tr_A->Signal_High Proximity T_D2 Target + Donor AMPP AMPP (Competitor) T_D2->AMPP Binding Signal_Low No Energy Transfer (Low HTRF Signal) AMPP->Signal_Low Inhibition Tr_A2 Tracer + Acceptor (Displaced)

Caption: Principle of the competitive HTRF assay for cross-reactivity screening.

Detailed Protocol: HTRF Assay

  • Reagent Preparation: Prepare all reagents in the appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Dispensing: Serially dilute AMPP and comparator compounds in DMSO, then dispense 2 µL into a 384-well low-volume white plate.

  • Target Addition: Add 4 µL of the target protein-donor complex (e.g., Kv1.3-Eu3+) to each well.

  • Tracer Addition: Add 4 µL of the tracer-acceptor complex (e.g., Biotin-AMPP + Streptavidin-d2) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours, protected from light.

  • Plate Reading: Read the plate on an HTRF-certified microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths after a time delay.[12][15]

  • Data Analysis: Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and plot the percent inhibition against the log of compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Methodology B: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[17][18][19] It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. This makes it an invaluable tool for validating hits and characterizing binding specificity.[18]

Detailed Protocol: SPR Analysis

  • Chip Preparation: Immobilize the target protein (e.g., Kv1.3) onto a CM5 sensor chip surface via amine coupling to a target density of ~5000 Resonance Units (RU). A reference flow cell is prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation: Prepare a dilution series of AMPP and each comparator compound in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Assay (Kinetics):

    • Inject the analyte solutions across the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for 120 seconds.

    • Monitor the dissociation phase (buffer flow) for 300 seconds.

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Double-reference the raw sensorgram data by subtracting the reference flow cell signal and the zero-concentration (buffer) injection signal.

    • Globally fit the processed data to a 1:1 Langmuir binding model to determine ka, kd, and KD.[20]

SPR_Workflow

Caption: Integrated workflow for cross-reactivity assessment using HTRF and SPR.

Part 3: Comparative Data Analysis and Interpretation

The data from both HTRF and SPR assays should be compiled to build a comprehensive specificity profile. The IC50 values from HTRF provide a measure of functional potency, while the KD values from SPR represent the direct binding affinity.

Table 1: Hypothetical Cross-Reactivity Data for AMPP and Comparators against Kv1.3

CompoundStructureHTRF IC50 (nM)SPR KD (nM)Selectivity Index (vs. 4-AP)
AMPP (Lead) 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine8511011.8
Saturated Analog 3-Amino-4-methyl-2-pentylpyridine4505202.2
4-AP (Benchmark) 4-Aminopyridine100013001.0
LSD1 Inhibitor Structurally Distinct>10,000>10,000N/A

Interpretation of Results:

  • Potency and Affinity: The hypothetical data show that AMPP is the most potent compound, with an IC50 of 85 nM against the target Kv1.3. This is confirmed by the SPR data, which shows a strong binding affinity (KD = 110 nM).

  • Structure-Activity Relationship (SAR): The Saturated Analog is approximately 5-fold less potent than AMPP. This suggests that the terminal double bond in the pentenyl chain is a key contributor to the high-affinity interaction with the target, potentially through hydrophobic or van der Waals interactions within the binding pocket.

  • Specificity: AMPP demonstrates an 11.8-fold selectivity over the benchmark non-selective blocker, 4-AP. This indicates a favorable specificity profile for the lead compound.

  • Off-Target Assessment: Neither AMPP nor its analogs showed any significant activity against the LSD1 enzyme, with IC50 and KD values greater than 10,000 nM. This provides strong evidence that AMPP does not engage with this potential off-target class.

Conclusion and Scientific Outlook

This guide outlines a rigorous, two-pronged approach for the comprehensive evaluation of the cross-reactivity of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine. The combination of a high-throughput competitive HTRF screen and label-free SPR kinetic analysis provides a self-validating system to reliably determine compound specificity.

The hypothetical results demonstrate a favorable profile for AMPP, with high potency for its intended target and clear selectivity over both structural and functional analogs. The absence of binding to a plausible off-target (LSD1) further strengthens its case as a specific development candidate. This structured approach to cross-reactivity is a cornerstone of modern drug discovery, enabling data-driven decisions and mitigating risks of off-target toxicity early in the development pipeline, in line with regulatory expectations.[21][22][23]

References

  • myaware. (2020, April 4). 3,4-Diaminopyridine (3,4-DAP). Available from: [Link]

  • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. Available from: [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available from: [Link]

  • Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. Available from: [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available from: [Link]

  • Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]

  • ResearchGate. (a) 3,4-diaminopyridine (3,4-DAP) and (b).... Available from: [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(4), 86-97. Available from: [Link]

  • PubChem. 3,4-Diaminopyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • ACS Publications. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. Available from: [Link]

  • Calvo-Macho, M. I., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(15), 4475. Available from: [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]

  • BMG Labtech. HTRF technology on Microplate Readers. Available from: [Link]

  • ResearchGate. (2026, February 17). 2-aminopyridine – a classic and trendy pharmacophore. Available from: [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available from: [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available from: [Link]

  • Saeed, A., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic Chemistry, 76, 345-353. Available from: [Link]

  • Gu, H., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Bioprocessing, 3(5), 375-391. Available from: [Link]

  • Vipergen. small molecule drug discovery - Next Generation Treatment Solutions. Available from: [Link]

  • Al-Otaibi, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Engineering, 17(1), 47. Available from: [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Available from: [Link]

  • YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Available from: [Link]

  • YouTube. (2024, January 3). Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 1. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]

  • Al-Qadi, I., et al. (2025, February 27). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available from: [Link]

  • Federal Register. (2024, October 21). Drug Interaction Information in Human Prescription Drug and Biological Product Labeling. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. Available from: [Link]

  • U.S. Food and Drug Administration. (2020, December 1). FDA Issues Draft Guidance on Drug Interaction Studies with Acid-reducing Agents. Available from: [Link]

  • Wang, C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 6(8), 911–916. Available from: [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Kumar, A., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(44), 26317–26336. Available from: [Link]

Sources

Comparative

High-Performance QSAR Profiling of Aminopyridine Derivatives: A Comparative Guide

Executive Summary Aminopyridines, particularly 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine), are critical pharmacophores in the treatment of demyelinating disorders (Multiple Sclero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines, particularly 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine), are critical pharmacophores in the treatment of demyelinating disorders (Multiple Sclerosis, LEMS) and neurodegenerative diseases (Alzheimer's). Their mechanism relies heavily on the blockade of voltage-gated potassium channels (


) and the inhibition of acetylcholinesterase (AChE).

However, the narrow therapeutic window of simple aminopyridines necessitates rigorous structural optimization. This guide objectively compares Quantitative Structure-Activity Relationship (QSAR) methodologies used to refine these scaffolds, providing experimental data and validated protocols to transition from "hit" to "lead."

Comparative Analysis of QSAR Methodologies

In the development of aminopyridine derivatives, the choice of modeling technique dictates the predictive power (


) and the structural insight gained. The following analysis compares the three dominant approaches: 2D-QSAR (Linear), 3D-QSAR (Field-based), and Machine Learning (Non-linear).
Table 1: Methodological Performance Matrix
Feature2D-QSAR (MLR/PLS) 3D-QSAR (CoMFA) 3D-QSAR (CoMSIA)
Primary Descriptor Physicochemical (LogP, MR, Hammett

)
Steric & Electrostatic Fields (Lennard-Jones/Coulomb)Gaussian Fields (Steric, Elec, Hydrophobic, H-bond)
Alignment Sensitivity Low (Topology-based)Critical (Grid-dependent)Moderate (Gaussian function smooths outliers)
Predictive Accuracy (

)
0.65 – 0.750.75 – 0.900.80 – 0.95
Interpretation Global properties (e.g., "Make it more lipophilic")Local contour maps (e.g., "Add bulk at C-3 position")Detailed property fields (e.g., "H-bond donor needed here")
Best Application High-throughput screening of large librariesPrecise lead optimization of rigid scaffoldsComplex scaffolds with diverse substitution patterns
Expert Insight: CoMFA vs. CoMSIA for Aminopyridines

For aminopyridines, CoMSIA (Comparative Molecular Similarity Indices Analysis) consistently outperforms CoMFA.[1]

  • Reasoning: The amino group (-NH2) introduces sharp changes in electrostatic potential. CoMFA's Lennard-Jones potentials can "blow up" at grid points too close to the atomic surface. CoMSIA uses a Gaussian distance-dependent function, avoiding these singularities and providing smoother, more interpretable contour maps for the critical hydrogen-bonding interactions at the pyridine nitrogen.

Structural Performance Review: Experimental Data

The following data highlights the structure-activity cliff found in aminopyridine derivatives targeting


 channels and AChE.
Table 2: Efficacy Comparison of Key Aminopyridine Scaffolds
Compound ClassRepresentative StructureTarget

/

(Experimental)
Toxicity Profile
Mono-Aminopyridines 4-Aminopyridine (4-AP)

,


High (Seizure risk at high doses)
Di-Aminopyridines 3,4-Diaminopyridine (3,4-DAP)

Channels

Lower CNS penetration; reduced seizure risk
Tacrine-Aminopyridine Hybrids 7-MEOTA-4-AP conjugateAChE (Rat)

Superior (Dual binding site occupancy)
Novel Pyridine Derivatives 2-amino-3-cyanopyridine analogsAChE

Low hepatotoxicity compared to Tacrine

Data Interpretation: The hybridization of the aminopyridine scaffold (which binds the Peripheral Anionic Site of AChE) with a Tacrine-like moiety (binding the Catalytic Active Site) results in a 1000-fold increase in potency compared to the parent aminopyridine. QSAR models must account for this "dual-binding" length linker dependency.

Validated Experimental Protocol: 3D-QSAR Workflow

Objective: Build a predictive CoMSIA model for a library of 4-aminopyridine derivatives.

Phase 1: Dataset Curation & Conformation Generation
  • Selection: Select 30-50 compounds with a spread of activity spanning at least 3 log units.

  • Sketching: Build structures in 3D (e.g., Sybyl, MOE, or Maestro).

  • Charge Calculation: Apply Gasteiger-Hückel charges. For aminopyridines, the protonation state of the pyridine nitrogen (pKa ~9.1) is critical.[2][3][4] Model the protonated cation form if simulating physiological pH.

  • Energy Minimization: Minimize using the Tripos Force Field (Max iterations: 1000, Gradient: 0.01 kcal/mol/Å).

Phase 2: Molecular Alignment (The Critical Step)

Causality: 3D-QSAR assumes that if molecules align in space, their fields will correlate. Misalignment is the #1 cause of model failure.

  • Identify Common Substructure: Use the rigid pyridine ring and the exocyclic amino nitrogen as the anchor points.

  • Method: Perform an "Atom-by-Atom" superposition (RMS fit) onto the most active compound (Template).

  • Verification: Visually inspect the alignment.[5] Ensure the H-bond acceptor (Ring N) and Donor (Amino N) vectors are parallel across the dataset.

Phase 3: Field Calculation & PLS Analysis
  • Grid Generation: Create a 3D cubic lattice extending 4.0 Å beyond the aligned molecules with 2.0 Å spacing.

  • Probe Atom: Use a

    
     probe with +1.0 charge.
    
  • Field Calculation (CoMSIA): Calculate 5 fields: Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor.[5]

    • Attenuation Factor (

      
      ): Set to 0.3.
      
  • PLS Regression: Use Partial Least Squares to correlate fields (X) with Biological Activity (

    
    ).[5]
    
    • Cross-Validation: Perform Leave-One-Out (LOO) to determine the optimal number of components (

      
      ).
      
    • Criteria: Accept model only if

      
       and 
      
      
      
      .
Phase 4: External Validation
  • Test Set: Exclude 20% of the dataset (random selection) prior to modeling.

  • Prediction: Predict the activity of the Test Set using the Training Set equation.

  • Metric: Calculate

    
     (Predictive 
    
    
    
    ).
    • Pass Threshold:

      
      .
      

Visualized Mechanisms & Workflows

Diagram 1: The QSAR Optimization Loop

This workflow illustrates the iterative cycle of deriving a QSAR model, validating it, and using the contour maps to design new aminopyridine analogs.

QSAR_Workflow Data Biological Data (IC50 / Ki) Struct 3D Structure Generation (Protonated State) Data->Struct Align Pharmacophore Alignment (Pyridine Core) Struct->Align Energy Min Fields Field Calculation (CoMFA / CoMSIA) Align->Fields Grid Gen PLS PLS Regression & Statistical Analysis Fields->PLS Valid External Validation (Test Set) PLS->Valid q² Check Contour Contour Map Interpretation Design Design Novel Analogs Contour->Design Steric/Elec Insights Design->Struct Iterate Valid->Align If Fail Valid->Contour If r²_pred > 0.6

Figure 1: Iterative 3D-QSAR workflow for optimizing aminopyridine derivatives.

Diagram 2: Aminopyridine Interaction Mechanism (AChE)

This diagram visualizes the critical binding interactions predicted by QSAR models for high-affinity AChE inhibitors, distinguishing between the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS).

Binding_Mechanism PAS Peripheral Anionic Site (PAS) AminoPy Aminopyridine Moiety (Aromatic Stacking) PAS->AminoPy π-π Stacking (Trp286) Gorge Hydrophobic Gorge Linker Alkyl Linker (Hydrophobic Interaction) Gorge->Linker Van der Waals CAS Catalytic Active Site (CAS) Scaffold Secondary Scaffold (e.g., Tacrine/Donepezil) CAS->Scaffold Cation-π / H-Bond AminoPy->Linker Linker->Scaffold

Figure 2: Dual-site binding mechanism of hybrid aminopyridines within the AChE gorge.

References

  • Sippl, W., et al. (2001). "Structure-based 3D QSAR and design of novel acetylcholinesterase inhibitors." Journal of Computer-Aided Molecular Design.

  • Tropsha, A., et al. (2003). "The importance of being earnest: validation is the absolute essential for successful QSAR modeling." QSAR & Combinatorial Science.

  • Cramer, R. D., et al. (1988). "Comparative Molecular Field Analysis (CoMFA).[1][2][5][6] 1. Effect of Shape on Binding of Steroids to Carrier Proteins." Journal of the American Chemical Society.

  • Hayes, K. C., et al. (2014). "Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative... Improve Hind Limb Function." PLOS ONE.

  • BenchChem. (2025).[3] "2-(2-aminopyridin-3-yl)acetonitrile and Other Aminopyridine Derivatives in Drug Discovery." BenchChem Guides.

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine

Executive Summary & Hazard Prediction (SAR Analysis) Critical Notice: As of current chemical indices, a specific Safety Data Sheet (SDS) for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is not widely published. Therefore,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Prediction (SAR Analysis)

Critical Notice: As of current chemical indices, a specific Safety Data Sheet (SDS) for 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is not widely published. Therefore, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of high-risk analogs (e.g., 3-aminopyridine, 2-amino-4-methylpyridine).

The Compound Profile: This molecule combines a neurotoxic aminopyridine core with a lipophilic alkene tail.

  • Aminopyridine Core: Known potassium channel blocker. High risk of neurotoxicity (seizures) upon absorption. Corrosive/Severe Irritant to mucous membranes.

  • 4-Penten-1-yl Chain: Significantly increases lipophilicity (

    
    ), enhancing the rate of dermal absorption  compared to simple aminopyridines.
    
  • Alkene Moiety: Potential for oxidative instability; requires storage under inert atmosphere.

Predicted Hazard Classification (Worst-Case Default):

Hazard Class Category Signal Word Hazard Statement (Predicted)
Acute Toxicity (Oral/Dermal) Cat 3 DANGER Toxic if swallowed or in contact with skin.[1]
Skin Corrosion/Irritation Cat 1B DANGER Causes severe skin burns and eye damage.[2]
STOT - Single Exposure Cat 3 WARNING May cause respiratory irritation.[1][2][3][4]

| Flammable Liquid | Cat 4 | WARNING | Combustible liquid (Flash point likely >60°C). |

The PPE Defense System (Layered Protection)

Do not rely on a single barrier. Because of the lipophilic tail, this compound may permeate standard nitrile gloves faster than expected.

A. Ocular & Face Protection[2][3][4][5][6][7]
  • Standard Handling: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to corrosive potential.

  • High Energy/Volume (>10g or Exothermic rxn): Polycarbonate Face Shield (8-inch minimum) worn over goggles.

B. Dermal Protection (The Critical Zone)
  • Glove Protocol: Double-Gloving is Mandatory.

    • Inner Layer:Laminate/EVOH (e.g., Silver Shield™) . This provides the chemical barrier against the organic alkene chain.

    • Outer Layer:Industrial Nitrile (5 mil minimum) . Provides dexterity and mechanical protection for the inner laminate glove.

    • Change Frequency: Immediately upon splash; otherwise every 60 minutes.

  • Body:

    • Chemical-resistant lab coat (Tyvek® or similar non-woven polyethylene) buttoned to the neck.

    • Full-length trousers (no exposed ankles).

    • Closed-toe leather or chemically resistant shoes (no mesh).

C. Respiratory Protection[3][4][6][8][9][10][11]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges.

Operational Workflow: From Storage to Synthesis

This workflow minimizes exposure risk through engineering controls and procedural logic.

Phase 1: Preparation & Weighing
  • Static Control: Aminopyridines can be electrostatic powders. Use an ionizing bar or antistatic gun before weighing to prevent "fly-away" powder.

  • Balance Location: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Solvent Selection: If dissolving, avoid highly volatile solvents (e.g., DCM) initially if possible, as they increase vapor pressure and aerosolization risk.

Phase 2: Reaction Setup
  • Inert Atmosphere: The alkene tail is susceptible to oxidation. Purge reaction vessel with Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Exotherm Management: Amines are basic. If reacting with acid chlorides or anhydrides, expect a rapid exotherm. Add reagents dropwise at 0°C.

Phase 3: Quenching & Work-up
  • pH Adjustment: Neutralizing the amine often generates heat. Use an ice bath.

  • Phase Separation: The compound will partition strongly into the organic layer. Treat the aqueous waste as hazardous (trace amine contamination) until verified otherwise.

Visualization: Risk Logic & Workflow
Diagram 1: PPE Decision Matrix

This logic tree helps researchers select the correct gear based on the state of the chemical.

PPE_Selection Start Start: Handling 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_Solid Quantity > 100mg? Solid->Quant_Solid Solvent Volatile Solvent? Liquid->Solvent No No Quant_Solid->No Low Dust Yes Yes Quant_Solid->Yes High Dust Basic_PPE Standard PPE: Nitrile over Laminate Gloves Lab Coat + Goggles Fume Hood High_PPE Enhanced PPE: Add Face Shield Use Powder Containment Solvent->No DMSO/Water Solvent->Yes DCM/Ether Resp_Risk High Inhalation Risk: Work only in Hood Keep Sash Low Skin_Risk High Absorption Risk: Double Glove (Laminate) Tyvek Sleeves No->Basic_PPE No->Skin_Risk Yes->High_PPE Yes->Resp_Risk

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity.

Diagram 2: Operational Safety Workflow

Workflow Step1 1. Pre-Check Verify Fume Hood Airflow Check Glove Integrity Step2 2. Weighing Use Antistatic Gun Weigh inside Hood Step1->Step2 Step3 3. Reaction Inert Gas (N2/Ar) Dropwise Addition Step2->Step3 Step4 4. Cleanup Wipe surfaces with weak acid (1% HCl) Step3->Step4 Step5 5. Disposal Segregate into Organic Waste Step4->Step5

Caption: Step-by-step operational workflow ensuring containment from start to disposal.

Emergency Response & Disposal
Accidental Release Measures
  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water or PEG-400), then scoop into a waste container.

  • Spill (Liquid): Absorb with vermiculite or sand.[7] Do not use sawdust (reaction with amines can be exothermic).

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[5] Do not use alcohol (increases absorption). Seek medical attention for potential neurotoxicity monitoring.

Disposal Protocol (Cradle-to-Grave)
  • Segregation: Waste must be tagged as "Organic Basic - Toxic."

  • Incompatibility: NEVER mix with oxidizing acids (Nitric, Perchloric) or active oxidizers.

  • Destruction Method: High-temperature incineration is the required disposal method to destroy the pyridine ring and alkene chain.

  • Container: Triple-rinse empty containers with methanol before disposal; treat rinsate as hazardous waste.

References
  • PubChem. Compound Summary: 3-Aminopyridine (Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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